2-Bromo-4-fluorophenyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVXFSUADEZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371284 | |
| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183995-72-4, 175205-35-3 | |
| Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-4-fluorophenyl isothiocyanate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 2-Bromo-4-fluorophenyl isothiocyanate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context through general principles of isothiocyanate chemistry and synthesis.
Chemical Structure and Properties
This compound is an aromatic organic compound containing a bromine atom, a fluorine atom, and an isothiocyanate functional group attached to a benzene ring.
Structure:
Caption: 2D structure of this compound.
Chemical Identifiers: Multiple CAS numbers are associated with this compound, with the most common being 183995-72-4 and 175205-35-3 .[1][2][3][4][5][6][7][8] This ambiguity can arise from different suppliers or cataloging systems.
Molecular Formula: C₇H₃BrFNS[1][2]
Molecular Weight: 232.07 g/mol [1][2]
Physical Properties: Quantitative experimental data for the physical properties of this compound are not widely available in peer-reviewed literature. However, some supplier-provided data suggests the following, which should be considered as potentially predicted values until experimentally confirmed:
| Property | Value | Source |
| Melting Point | 162 °C | [5] |
| Boiling Point | 287.9 °C | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), with coupling patterns determined by the substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon (-N=C=S). The chemical shift of the isothiocyanate carbon can be broad and sometimes difficult to observe.
-
FT-IR: The infrared spectrum will exhibit a strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the bromo- and fluoro-substituted phenyl isothiocyanate structure.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general methods for the synthesis of aryl isothiocyanates from the corresponding anilines are well-established. The most common precursor for the synthesis of this compound is 2-bromo-4-fluoroaniline.
Two common synthetic routes are outlined below:
Method A: Reaction with Thiophosgene or a Thiophosgene Equivalent
This is a widely used method for the preparation of isothiocyanates. The reaction involves the treatment of the primary amine (2-bromo-4-fluoroaniline) with thiophosgene (CSCl₂) or a safer equivalent like triphosgene in the presence of a base.
Caption: General synthesis of isothiocyanates using thiophosgene.
Method B: Reaction with Carbon Disulfide followed by a Desulfurizing Agent
This method provides an alternative to the use of highly toxic thiophosgene. The amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
Caption: Two-step synthesis of isothiocyanates via a dithiocarbamate intermediate.
Detailed Experimental Protocol (General)
The following is a generalized protocol for the synthesis of an aryl isothiocyanate from the corresponding aniline using carbon disulfide and a desulfurizing agent. This protocol should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2-Bromo-4-fluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride (TsCl) or another suitable desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-4-fluoroaniline in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the slow, dropwise addition of carbon disulfide.
-
Stir the reaction mixture at 0 °C for a specified time to allow for the formation of the dithiocarbamate salt.
-
Slowly add the desulfurizing agent (e.g., tosyl chloride) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or another suitable method to yield pure this compound.
Reactivity and Potential Applications
Isothiocyanates are versatile electrophilic compounds that readily react with nucleophiles. The carbon atom of the -N=C=S group is electrophilic and is the primary site of nucleophilic attack. This reactivity is the basis for their wide range of biological activities and their utility as synthetic intermediates.
General Reactivity:
Caption: General reaction of isothiocyanates with nucleophiles.
The presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate.
Potential Applications in Research and Drug Development:
While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas based on the known activities of other isothiocyanates:
-
Cancer Research: Many isothiocyanates exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[9][10][11] The unique substitution pattern of this compound could be explored for the development of novel anticancer agents.
-
Enzyme Inhibition: The electrophilic nature of the isothiocyanate group makes it a potential covalent inhibitor of enzymes, particularly those with nucleophilic residues (e.g., cysteine) in their active sites.
-
Chemical Probe Development: As a reactive fragment, it could be incorporated into larger molecules to serve as a chemical probe for identifying and studying the function of target proteins.
-
Organic Synthesis: It can serve as a building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this compound.
Hazard Statements:
-
H302+H312: Harmful if swallowed or in contact with skin.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H331: Toxic if inhaled.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]
Refer to the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.
Conclusion
This compound is a halogenated aromatic isothiocyanate with potential applications in medicinal chemistry and organic synthesis. While there is a notable lack of comprehensive experimental data in the public domain, this guide provides a foundational understanding of its structure, properties, and potential reactivity based on established chemical principles. Further experimental investigation is necessary to fully characterize this compound and explore its potential in various research and development endeavors. Researchers are encouraged to perform their own analytical characterization and to develop specific synthetic protocols based on the general methods outlined herein.
References
- 1. scbt.com [scbt.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. This compound | 183995-72-4 [sigmaaldrich.com]
- 4. This compound | 183995-72-4 [sigmaaldrich.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 183995-72-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. matrixscientific.com [matrixscientific.com]
- 8. scbt.com [scbt.com]
- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 11. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical characteristics of 2-Bromo-4-fluorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive isothiocyanate group and a substituted phenyl ring, make it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. The presence of both bromine and fluorine atoms on the phenyl ring can influence the compound's reactivity, lipophilicity, and metabolic stability, offering opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative molecules. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and potential biological applications of this compound.
Physicochemical Characteristics
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFNS | [1][2] |
| Molecular Weight | 232.07 g/mol | [1][2] |
| CAS Number | 175205-35-3 | [1] |
| Appearance | Not specified (likely a solid or liquid) | |
| Melting Point | Not available (predicted) | |
| Boiling Point | 287.2 ± 30.0 °C (Predicted) | [3] |
| Density | 1.59 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Likely soluble in polar organic solvents such as DMF and DMSO. Limited solubility in nonpolar solvents is expected.[4] | Inferred from similar compounds |
| Stability | Stable under normal conditions.[5] Moisture sensitive.[5] | [5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] | [5] |
Synthesis
The synthesis of this compound can be achieved through the reaction of the corresponding primary amine, 2-bromo-4-fluoroaniline, with a thiocarbonylating agent. A common and effective method involves the use of thiophosgene or a thiophosgene equivalent.
Experimental Protocol: Synthesis from 2-Bromo-4-fluoroaniline
This protocol is adapted from general methods for the synthesis of aryl isothiocyanates.[6]
Materials:
-
2-Bromo-4-fluoroaniline
-
Thiophosgene (or a suitable equivalent like triphosgene/thiourea)
-
Dichloromethane (anhydrous)
-
Triethylamine (or another suitable base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve 2-bromo-4-fluoroaniline in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of thiophosgene in dichloromethane dropwise to the stirred solution of the aniline. An excess of the amine or the presence of a non-nucleophilic base like triethylamine is recommended to neutralize the HCl formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the isothiocyanate group and the substitution pattern of the aromatic ring.
Reactions of the Isothiocyanate Group
The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles. This reactivity is the basis for its utility in bioconjugation and the synthesis of various heterocyclic compounds.
-
Reaction with Amines: Primary and secondary amines react with the isothiocyanate to form thiourea derivatives. This reaction is fundamental for its use in peptide sequencing (Edman degradation) and for creating libraries of potential drug candidates.[7]
-
Reaction with Alcohols and Thiols: Alcohols and thiols can react to form thiocarbamates and dithiocarbamates, respectively, although these reactions are generally less facile than those with amines.
-
Reaction with Amino Acids: The isothiocyanate group can react with the N-terminal amino group of peptides and the amino group of free amino acids to form stable derivatives.[8] This property is exploited in protein labeling and sequencing.[9]
Diagram 2: Reactivity with Nucleophiles
Caption: Reaction of the isothiocyanate with amine nucleophiles.
Reactivity of the Aromatic Ring
The bromine atom on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at this position, further expanding the molecular diversity of accessible compounds. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring in these coupling reactions.
Biological Activity and Applications in Drug Development
While specific biological studies on this compound are limited, the broader class of isothiocyanates is well-known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6]
-
Anticancer Potential: Many isothiocyanates have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.[4][7][10][11][12] The presence of halogen atoms on the phenyl ring of this compound may enhance its anticancer properties.
-
Enzyme Inhibition: Isothiocyanates are known to inhibit a variety of enzymes, often by reacting with cysteine residues in the active site.[13] This property makes them attractive candidates for the development of targeted enzyme inhibitors. For instance, some isothiocyanates have been shown to inhibit deubiquitinating enzymes (DUBs) and histone deacetylases (HDACs), which are implicated in cancer.[4][12]
-
Antimicrobial Activity: Several isothiocyanates have exhibited significant activity against a range of bacteria and fungi.[14] The development of new antimicrobial agents is a critical area of research, and halogenated isothiocyanates could offer a promising scaffold.
-
Protein Labeling: Due to their reactivity with primary amines, isothiocyanates like fluorescein isothiocyanate (FITC) are widely used for fluorescently labeling proteins for various biochemical and cellular assays.[9][15][16][17] this compound could potentially be developed into a novel probe for proteomics applications.
Diagram 3: Potential Biological Applications
Caption: Potential applications of this isothiocyanate in research.
Conclusion
This compound is a promising chemical entity with significant potential for application in drug discovery and chemical biology. Its well-defined reactivity, coupled with the known biological activities of the isothiocyanate scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents and research tools. Further investigation into its specific biological properties and the development of its derivatives are warranted to fully explore its potential in addressing various therapeutic needs. Researchers are encouraged to consider this versatile molecule in their synthetic and screening programs.
References
- 1. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-FLUOROPHENYL ISOTHIOCYANATE(1544-68-9) IR Spectrum [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-4-fluorophenyl isothiocyanate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the synthesis of the precursor amine, 2-bromo-4-fluoroaniline, and outlines the two predominant methods for its conversion to the target isothiocyanate. Experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development.
Synthesis of the Precursor: 2-Bromo-4-fluoroaniline
The synthesis of this compound commences with the preparation of its precursor, 2-bromo-4-fluoroaniline. A common and high-yielding method for the synthesis of this precursor is the bromination of 4-fluoroaniline.
Experimental Protocol: Bromination of 4-Fluoroaniline
A widely cited method for the synthesis of 2-bromo-4-fluoroaniline involves the electrophilic bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[1]
Procedure:
-
In a two-necked flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (e.g., 8.64 mL, 58.13 mmol) in distilled N,N-dimethylformamide (e.g., 200 mL).
-
Slowly add a solution of N-bromosuccinimide (e.g., 11.4 g, 63.95 mmol) in DMF to the stirred solution of 4-fluoroaniline at room temperature.
-
Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC).
-
Upon completion of the reaction, perform an aqueous work-up, typically involving extraction with an organic solvent like dichloromethane (CH2Cl2).
-
The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v), to yield pure 2-bromo-4-fluoroaniline.[1]
Quantitative Data for the Synthesis of 2-Bromo-4-fluoroaniline
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroaniline | [1] |
| Reagent | N-Bromosuccinimide | [1] |
| Solvent | N,N-Dimethylformamide | [1] |
| Yield | 95% | [1] |
| Purification Method | Column Chromatography | [1] |
Synthesis of this compound from 2-Bromo-4-fluoroaniline
Two primary methods are widely employed for the conversion of aromatic amines, such as 2-bromo-4-fluoroaniline, to their corresponding isothiocyanates. These are the thiophosgene method and the dithiocarbamate salt decomposition method.
Method 1: The Thiophosgene Pathway
This is a classical and often high-yielding method for the synthesis of isothiocyanates. It involves the direct reaction of the primary amine with thiophosgene (CSCl2) or a phosgene equivalent. Due to the high toxicity of thiophosgene, this reaction must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
The following is a general procedure adaptable for the synthesis of this compound based on established methods for analogous anilines.
Procedure:
-
Dissolve 2-bromo-4-fluoroaniline in a suitable inert solvent such as dichloromethane or chloroform.
-
To this solution, add a base, typically an organic base like triethylamine or an inorganic base like calcium carbonate, to neutralize the hydrogen chloride byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the cooled, stirred mixture. An equimolar amount or a slight excess of thiophosgene is typically used.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., HCl) and water.
-
The organic layer is dried over an anhydrous salt, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Caption: Thiophosgene pathway for isothiocyanate synthesis.
Method 2: The Dithiocarbamate Salt Pathway
This method provides a less hazardous alternative to the use of thiophosgene. It involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then decomposed to the isothiocyanate using a variety of reagents.
The following is a general two-step procedure that can be adapted for the synthesis of this compound.
Step 1: Formation of the Dithiocarbamate Salt
-
Dissolve 2-bromo-4-fluoroaniline in a suitable solvent such as ethanol or aqueous ammonia.
-
Add a base, such as triethylamine or aqueous ammonia, to the solution.
-
To the stirred solution, add carbon disulfide (CS2). The reaction is often exothermic and may require cooling.
-
The dithiocarbamate salt often precipitates from the solution and can be isolated by filtration.
Step 2: Decomposition of the Dithiocarbamate Salt
-
The isolated dithiocarbamate salt is dissolved or suspended in water or an organic solvent.
-
A solution of a decomposition agent is added. Common agents include:
-
Lead(II) nitrate
-
Ethyl chloroformate
-
Tosyl chloride
-
-
The reaction mixture is stirred, and the formation of the isothiocyanate is monitored.
-
The product is typically isolated by steam distillation or extraction with an organic solvent.
-
Purification is achieved through vacuum distillation or chromatography.
Caption: Dithiocarbamate pathway for isothiocyanate synthesis.
Comparative Summary of Synthesis Pathways
| Feature | Thiophosgene Method | Dithiocarbamate Salt Method |
| Reagents | 2-Bromo-4-fluoroaniline, Thiophosgene, Base | 2-Bromo-4-fluoroaniline, Carbon Disulfide, Base, Decomposition Agent |
| Number of Steps | Typically one-pot | Two distinct steps |
| Advantages | Often high yields, direct conversion | Avoids highly toxic thiophosgene, uses more common reagents |
| Disadvantages | Use of highly toxic and corrosive thiophosgene | May require isolation of the intermediate salt, potentially lower overall yield |
| Safety Concerns | Extreme toxicity of thiophosgene requires specialized handling | Carbon disulfide is highly flammable and toxic |
Conclusion
The synthesis of this compound is readily achievable from 2-bromo-4-fluoroaniline, which can be prepared in high yield from 4-fluoroaniline. The choice between the thiophosgene and dithiocarbamate salt pathways for the final conversion will depend on the available facilities, safety considerations, and desired scale of the reaction. While the thiophosgene method is more direct, the dithiocarbamate route offers a viable alternative with a more favorable safety profile. It is recommended that small-scale trial reactions be conducted to optimize the reaction conditions for the specific substrate, 2-bromo-4-fluoroaniline, to maximize the yield and purity of the desired this compound.
References
The Unseen Catalyst: A Technical Guide to CAS 183995-72-4 in the Development of Novel Epigenetic Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the properties and applications of the chemical compound identified by CAS number 183995-72-4, 2-Bromo-4-fluorophenyl isothiocyanate. While not a therapeutic agent in itself, this compound serves as a critical building block in the synthesis of potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology and inflammatory diseases. This document provides a comprehensive overview of its chemical properties, its pivotal role in the synthesis of advanced BRD4 inhibitors, the biological rationale for targeting BRD4, and a list of commercial suppliers.
Physicochemical Properties of this compound
This compound is a substituted aromatic isothiocyanate. The presence of the electrophilic isothiocyanate group (-N=C=S) makes it a versatile reagent for the synthesis of various heterocyclic compounds, particularly thiourea derivatives and their cyclized products.
| Property | Value | Reference |
| CAS Number | 183995-72-4 | N/A |
| Molecular Formula | C₇H₃BrFNS | [1][2] |
| Molecular Weight | 232.07 g/mol | [1][2] |
| Synonym | 2-bromo-4-fluoro-1-isothiocyanatobenzene | [3] |
| Appearance | Not specified in literature; likely a solid or oil | N/A |
| Solubility | Soluble in common organic solvents | Inferred |
A Crucial Intermediate in the Synthesis of BRD4 Inhibitors
The primary significance of this compound in the context of drug discovery lies in its utility as a precursor for the synthesis of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. Research has demonstrated that compounds incorporating a[3][4][5]triazolo[1,5-a]pyrimidine scaffold exhibit significant inhibitory activity against BRD4.[3][6][7]
Experimental Protocol: Synthesis of a[3][4][5]triazolo[1,5-a]pyrimidine-based BRD4 Inhibitor
The following is a representative synthetic protocol for a class of BRD4 inhibitors, illustrating the role of an aryl isothiocyanate like this compound. This generalized scheme is based on established methods for the synthesis of[3][4][5]triazolo[1,5-a]pyrimidines.
Step 1: Formation of the Thiourea Intermediate
A solution of an appropriate 5-amino-1H-1,2,4-triazole derivative in a suitable aprotic solvent (e.g., N,N-dimethylformamide, DMF) is treated with this compound. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding N-(1H-1,2,4-triazol-5-yl)-N'-(2-bromo-4-fluorophenyl)thiourea.
Step 2: Cyclization to the[3][4][5]triazolo[1,5-a]pyrimidine Core
The thiourea intermediate is then cyclized to form the[3][4][5]triazolo[1,5-a]pyrimidine scaffold. This is often achieved by reacting the thiourea with a suitable reagent that provides the remaining atoms for the pyrimidine ring, such as a β-ketoester or a malonic acid derivative, in the presence of a dehydrating agent or under thermal conditions.
Step 3: Further Functionalization (Optional)
The resulting[3][4][5]triazolo[1,5-a]pyrimidine core, now bearing the 2-bromo-4-fluorophenylamino moiety, can be further modified to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
The Role of BRD4 in Disease and its Inhibition
BRD4 is a key epigenetic "reader" that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. This process is crucial for the expression of a variety of genes, including key oncogenes like c-MYC and pro-inflammatory cytokines.[5][8] Dysregulation of BRD4 activity is implicated in the pathogenesis of numerous cancers and inflammatory conditions.
BRD4 inhibitors act by competitively binding to the acetyl-lysine binding pockets of BRD4's two bromodomains (BD1 and BD2), thereby displacing BRD4 from chromatin. This leads to the downregulation of BRD4-dependent gene transcription, resulting in cell cycle arrest, induction of apoptosis, and suppression of inflammatory responses.[5][8]
Quantitative Analysis of Biological Activity
A study on[3][4][5]triazolo[1,5-a]pyrimidine derivatives, a class of compounds synthesized using methodologies that can employ this compound, demonstrated potent inhibition of BRD4. For instance, a representative compound from this series, WS-722, exhibited the following inhibitory concentrations:
| Target | IC₅₀ (µM) |
| BRD4 (BD1) | 2.15 |
| BRD4 (BD2) | 4.36 |
Data from Wang et al. (2019).[3]
These values indicate that the inhibitors derived from precursors like this compound can effectively block the function of both bromodomains of BRD4 at low micromolar concentrations.
Commercial Suppliers
This compound (CAS 183995-72-4) is available from several chemical suppliers, facilitating its use in research and development.
| Supplier |
| Sigma-Aldrich |
| Apollo Scientific |
| Bidepharm |
| Matrix Scientific |
| Santa Cruz Biotechnology |
Conclusion
This compound is a key chemical intermediate whose value lies in its role as a starting material for the synthesis of advanced and potent BRD4 inhibitors. The development of such inhibitors is a promising avenue for the treatment of various cancers and inflammatory diseases. This technical guide provides researchers and drug development professionals with a foundational understanding of the properties of this compound and its significant application in the field of epigenetic drug discovery. The straightforward synthetic accessibility of complex inhibitors using this precursor, coupled with the compelling biological rationale for targeting BRD4, underscores the importance of CAS 183995-72-4 in the ongoing quest for novel therapeutics.
References
- 1. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20230174545A1 - Heterocyclic compounds as bet inhibitors - Google Patents [patents.google.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. A patent review of BRD4 inhibitors (2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A patent review of BRD4 inhibitors (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic and Steric Effects of Bromo and Fluoro Substituents in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced electronic and steric effects of bromo and fluoro substituents, two halogen atoms frequently employed in medicinal chemistry to modulate the properties of drug candidates. Understanding the distinct characteristics of these substituents is paramount for rational drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of their quantitative parameters, the experimental methods used to determine these properties, and their impact on biological systems, illustrated through a specific signaling pathway.
Quantitative Comparison of Electronic and Steric Effects
The influence of a substituent on the electron distribution within a molecule is known as its electronic effect, which can be dissected into inductive and resonance effects. The steric effect pertains to the spatial arrangement of atoms and the physical bulk of the substituent. These properties are quantified using various parameters, with Hammett (σ) and Taft (Es) constants being the most widely recognized for electronic and steric effects, respectively.
Table 1: Electronic Properties of Bromo and Fluoro Substituents
| Parameter | Description | Bromo (-Br) | Fluoro (-F) |
| Hammett Meta Constant (σm) [1] | Measures the inductive effect from the meta position. | 0.39 | 0.34 |
| Hammett Para Constant (σp) [1] | Measures the combined inductive and resonance effects from the para position. | 0.23 | 0.06 |
| Inductive/Field Effect (F) | Quantifies the through-space and through-bond electrostatic effect. | 0.45 | 0.45 |
| Resonance Effect (R) | Quantifies the delocalization of π electrons. | -0.22 | -0.39 |
| Electronegativity (Pauling Scale) | The tendency of an atom to attract a bonding pair of electrons. | 2.96 | 3.98 |
Table 2: Steric and Physical Properties of Bromo and Fluoro Substituents
| Parameter | Description | Bromo (-Br) | Fluoro (-F) |
| Taft Steric Parameter (Es) | A measure of the steric bulk of a substituent. | -1.16 | -0.46 |
| van der Waals Radius (Å) | The radius of an imaginary hard sphere representing the atom. | 1.85 | 1.47 |
| C-X Bond Length (Å) (in Benzene) | The length of the covalent bond between carbon and the halogen. | ~1.90 | ~1.35 |
Experimental Protocols for Determining Substituent Effects
The quantitative data presented above are derived from meticulous experimental procedures. The following sections outline the fundamental methodologies for determining Hammett and Taft parameters.
Determination of Hammett Electronic Parameters (σ)
The Hammett equation, log(K/K0) = σρ, is a cornerstone of physical organic chemistry, relating the equilibrium or reaction rate constants of a series of substituted aromatic compounds to the corresponding unsubstituted parent compound.[1] The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. By definition, the ionization of benzoic acid in water at 25°C has a ρ value of 1.
Methodology: Potentiometric Titration of Substituted Benzoic Acids [2][3][4]
-
Preparation of Solutions: A series of meta- and para-substituted (bromo- and fluoro-) benzoic acids are synthesized and purified. Standardized solutions of a strong base (e.g., NaOH) and the substituted benzoic acids in a suitable solvent (often a water-ethanol mixture to ensure solubility) are prepared.[2][4]
-
Titration: A known volume of the substituted benzoic acid solution is titrated with the standardized strong base. The pH of the solution is monitored throughout the titration using a calibrated pH meter.[2][3]
-
Data Analysis: A titration curve (pH vs. volume of base added) is generated. The equivalence point is determined from the inflection point of the curve. The pKa is determined at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
-
Calculation of σ: The Hammett substituent constant (σ) is calculated using the equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid).
Determination of Taft Steric Parameters (Es)
The Taft equation, log(k/k0) = ρσ + δEs, separates the polar (σ*) and steric (Es) effects of substituents in aliphatic systems. To isolate the steric parameter, the acid-catalyzed hydrolysis of esters is employed, as this reaction is known to be sensitive to steric hindrance but relatively insensitive to electronic effects.
Methodology: Kinetic Analysis of Acid-Catalyzed Ester Hydrolysis [5][6][7][8]
-
Synthesis of Esters: A series of esters with varying substituents (including bromo- and fluoro-substituted alkyl groups) are synthesized and purified.
-
Kinetic Runs: The hydrolysis of each ester is carried out in an acidic aqueous solution (e.g., HCl in an acetone-water mixture) at a constant temperature.[8] Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching and Analysis: The reaction in each aliquot is quenched, for example, by adding it to a known amount of a standard base or by rapid cooling. The concentration of the remaining ester or the product carboxylic acid is determined by a suitable analytical method, such as titration with a standardized base or spectroscopic analysis.[7][8]
-
Rate Constant Calculation: The rate constant (k) for the hydrolysis of each ester is determined by plotting the concentration of the reactant or product against time and fitting the data to the appropriate rate law (typically pseudo-first-order).
-
Calculation of Es: The Taft steric parameter (Es) is calculated using the equation: Es = log(k/k0), where k is the rate constant for the substituted ester and k0 is the rate constant for the reference ester (methyl acetate). The reaction constant δ is defined as 1 for this reference reaction.
Visualization of Logical and Experimental Workflows
Electrophilic Aromatic Substitution: A Logical Workflow
The electronic effects of bromo and fluoro substituents significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both are deactivating overall due to their inductive electron-withdrawing nature, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex).[9][10]
Caption: Logical workflow of an electrophilic aromatic substitution reaction.
p38 MAP Kinase Inhibition: A Signaling Pathway Example
In drug design, the choice between a bromo or fluoro substituent can have profound effects on target engagement and selectivity. The p38 mitogen-activated protein (MAP) kinase signaling pathway, which is implicated in inflammatory diseases, provides an excellent example.[11][12] Inhibitors of p38α often feature a substituted phenyl ring that occupies the ATP-binding pocket. The nature of the halogen substituent on this ring can influence binding affinity and selectivity. For instance, the greater steric bulk of bromine compared to fluorine can be either beneficial or detrimental depending on the specific topology of the binding site.
Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention for inhibitors.
Experimental Workflow for Inhibitor Evaluation
The assessment of a new series of inhibitors, such as those targeting p38 MAP kinase, follows a structured experimental workflow to determine their efficacy and mechanism of action.
Caption: Experimental workflow for the evaluation of p38 MAP kinase inhibitors.
Conclusion
The choice between bromo and fluoro substituents is a critical decision in drug design, with each exerting distinct electronic and steric influences. Fluorine, with its high electronegativity and small size, can profoundly alter the pKa of nearby functional groups and participate in favorable electrostatic interactions, while its steric footprint is minimal. Bromine, being larger and more polarizable, introduces greater steric bulk and can engage in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in medicinal chemistry. A thorough understanding of their respective properties, quantified through parameters like Hammett and Taft constants, and evaluated through rigorous experimental protocols, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The strategic application of these substituents, guided by a deep appreciation of their electronic and steric effects, will continue to be a powerful tool in the arsenal of medicinal chemists.
References
- 1. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. web.viu.ca [web.viu.ca]
- 5. ias.ac.in [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. 14.1. Overview | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-4-fluorophenyl isothiocyanate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenyl isothiocyanate, detailing its physicochemical properties, a potential synthetic route, and an exploration of its putative biological activities based on the known functions of the broader isothiocyanate class.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₃BrFNS | [1][2] |
| Molecular Weight | 232.07 g/mol | [1][2] |
| Synonym | 2-bromo-4-fluoro-1-isothiocyanatobenzene |
Synthesis Protocol
Experimental Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Bromo-4-fluoroaniline
This procedure is adapted from a general method for the bromination of 4-fluoroaniline[3].
Materials:
-
4-fluoroaniline
-
N,N-dimethylformamide (DMF)
-
N-bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluoroaniline in distilled DMF in a two-necked flask equipped with a stirring device.
-
Slowly add a solution of N-bromosuccinimide (dissolved in DMF) dropwise to the stirred solution of 4-fluoroaniline.
-
Monitor the reaction for completion using an appropriate method (e.g., thin-layer chromatography).
-
Upon completion, perform an extraction using dichloromethane.
-
The crude product is then purified by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane as the eluent, to yield 2-bromo-4-fluoroaniline[3].
Step 2: Synthesis of this compound
This step involves the conversion of the synthesized aniline to the isothiocyanate using thiophosgene, a common reagent for this transformation[4][5].
Materials:
-
2-bromo-4-fluoroaniline
-
Thiophosgene (CSCl₂)
-
An appropriate solvent (e.g., dichloromethane or chloroform)
-
A base (e.g., triethylamine or calcium carbonate) to neutralize the HCl byproduct.
Procedure:
-
Dissolve 2-bromo-4-fluoroaniline in a suitable anhydrous solvent in a reaction vessel.
-
Add a base to the solution.
-
Slowly add thiophosgene to the stirred mixture. The reaction is typically exothermic and should be controlled.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete.
-
The reaction mixture is then worked up, which may involve washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or chromatography if necessary.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological effects of this compound are limited, the broader class of isothiocyanates is well-documented for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is plausible that this compound may exhibit similar characteristics.
General Mechanisms of Action for Isothiocyanates
Isothiocyanates are known to modulate several key cellular signaling pathways. A significant portion of their chemopreventive effects is attributed to the inhibition of carcinogen-activating enzymes (Phase I) and the induction of detoxifying enzymes (Phase II)[6][7].
One of the most studied pathways activated by isothiocyanates is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant and Phase II detoxifying enzymes[7][8].
Isothiocyanates have also been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, regulate the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow)[6][9]. The regulation of apoptosis often involves the mitochondrial release of cytochrome c and the activation of caspases[6].
Putative Signaling Pathway
Caption: Generalized Nrf2-ARE signaling pathway activated by isothiocyanates.
References
- 1. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap [eureka.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Thiophosgene - Wikipedia [en.wikipedia.org]
- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isothiocyanate Functional Group: A Technical Guide to its Reactivity Profile for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organic compounds characterized by the -N=C=S functional group.[1] Found in cruciferous vegetables like broccoli and cabbage, they are recognized for their pungent flavor and a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of isothiocyanates is intrinsically linked to the high electrophilicity of the central carbon atom within the functional group.[4][5] This reactivity allows ITCs to readily form covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues and the amine groups of lysine residues in proteins.[6][7] This covalent modification of key cellular proteins is a primary mechanism through which isothiocyanates exert their biological effects.[8] Understanding the nuanced reactivity profile of the isothiocyanate group is therefore paramount for the rational design and development of novel therapeutics that leverage this unique functional group for targeted covalent inhibition and other pharmacological applications.
Reactivity with Biological Nucleophiles
The isothiocyanate group's reactivity is governed by the electrophilic nature of its central carbon atom, making it susceptible to attack by various nucleophiles.[5] The most biologically relevant reactions involve amines and thiols, leading to the formation of stable thiourea and dithiocarbamate linkages, respectively.[6]
Reaction with Amines
Isothiocyanates react with primary and secondary amines to form stable thiourea adducts.[6][9] This reaction is particularly relevant in a biological context as it occurs with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[9] The reaction proceeds through a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to yield the thiourea. The formation of this stable covalent bond is the basis for the use of isothiocyanate-functionalized molecules, such as fluorescein isothiocyanate (FITC), as labeling agents for proteins.[10]
Reaction with Thiols
The reaction of isothiocyanates with thiols, such as the side chain of cysteine residues in proteins, results in the formation of dithiocarbamate adducts.[6] This reaction is of significant interest in drug development as it can be a mechanism for the covalent inhibition of enzymes and other proteins.[8] Unlike the reaction with amines, the formation of dithiocarbamates from thiols is often reversible.[8] This reversibility allows for the possibility of "transthiocarbamoylation," where the isothiocyanate moiety can be transferred from one thiol to another, such as from glutathione to a cysteine residue on a target protein.[8] This dynamic behavior can influence the pharmacokinetics and pharmacodynamics of isothiocyanate-based drugs.
Reaction with Alcohols
While less common in biological systems compared to reactions with amines and thiols, isothiocyanates can also react with alcohols to form thionocarbamates (or thiourethanes).[11] These reactions are generally slower and may require specific conditions to proceed efficiently. The reaction of isocyanates and isothiocyanates with long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol has been shown to exclusively yield N-aryl-O-alkyl carbamates.[11]
Factors Influencing Reactivity
The reactivity of the isothiocyanate group is not static and is significantly influenced by several factors, including the molecular structure of the isothiocyanate, the nature of the nucleophile, and the reaction conditions.
Electronic and Steric Effects
The electronic properties of the substituent (R group) attached to the nitrogen atom of the isothiocyanate modulate its reactivity.[4] In general, aliphatic isothiocyanates are more reactive than their aromatic counterparts.[4] This is because electron-donating alkyl groups in aliphatic ITCs increase the susceptibility of the electrophilic carbon to nucleophilic attack, while the electron-withdrawing nature of aryl groups in aromatic ITCs can delocalize electron density through resonance, stabilizing the molecule and reducing its reactivity.[4] Steric hindrance around the isothiocyanate group or the nucleophile can also decrease the reaction rate.
pH Dependence
The pH of the reaction environment plays a critical role in determining the selectivity of isothiocyanate reactions with different nucleophiles.[5][7] The reaction with thiols is generally favored at acidic to neutral pH (6.0-8.0), as the formation of the more nucleophilic thiolate anion (R-S⁻) is promoted.[5][7] Conversely, at alkaline pH (9.0-11.0), the reaction with unprotonated amino groups becomes dominant.[5][7] This pH-dependent selectivity is a crucial consideration for designing targeted reactions in specific cellular compartments or under particular physiological conditions.
Temperature and Stability
The stability of isothiocyanates and their reaction products is influenced by temperature. Higher temperatures can accelerate the degradation of isothiocyanates in aqueous solutions.[12] The stability of isothiocyanate-protein conjugates also varies. For instance, dithiocarbamate adducts with cysteine are reversible and show limited stability with increasing temperature, whereas the thiourea linkage with lysine is more stable and less affected by temperature changes. Isothiocyanates are also sensitive to degradation in certain solvents, such as methanol and water, while being more stable in solvents like n-hexane, acetone, and ethyl acetate.[12]
Quantitative Reactivity Data
The following tables summarize quantitative data on the reactivity of isothiocyanates with various nucleophiles.
| Isothiocyanate | Nucleophile | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzyl isothiocyanate | Diglycine | 7.4 | ~3.3 times faster than Phenyl isothiocyanate | [4] |
| Phenyl isothiocyanate | Diglycine | 7.4 | - | [4] |
| Benzyl isothiocyanate | 1-Octanol | - | More reactive than Phenyl isothiocyanate | [4] |
| Phenyl isothiocyanate | 1-Octanol | - | - | [4] |
| Ethyl isothiocyanate | 1-Octanol | - | Comparable to n-Butyl isothiocyanate | [4] |
| n-Butyl isothiocyanate | 1-Octanol | - | Comparable to Ethyl isothiocyanate | [4] |
| Isothiocyanate Conjugate | Decomposition Half-Life (Dt₁/₂) (min) at pH 7.4, 37°C |
| Benzyl isothiocyanate-Cysteine | 21.6 |
| Benzyl isothiocyanate-N-acetyl-L-cysteine | 31.8 |
| Benzyl isothiocyanate-Glutathione | 51.3 |
| Phenethyl isothiocyanate-Cysteine | 28.2 |
| Phenethyl isothiocyanate-N-acetyl-L-cysteine | 40.8 |
| Phenethyl isothiocyanate-Glutathione | 67.8 |
| 6-Phenylhexyl isothiocyanate-Cysteine | 39.0 |
| 6-Phenylhexyl isothiocyanate-N-acetyl-L-cysteine | 54.6 |
| 6-Phenylhexyl isothiocyanate-Glutathione | 93.6 |
| Sulforaphane-Cysteine | 61.2 |
| Sulforaphane-N-acetyl-L-cysteine | 96.6 |
| Sulforaphane-Glutathione | 156.6 |
| Data compiled from studies on the decomposition rates of isothiocyanate conjugates.[13] |
Experimental Protocols
Synthesis of Isothiocyanates from Primary Amines
This protocol describes a general and efficient method for the synthesis of isothiocyanates from primary amines using phenyl chlorothionoformate.[14]
Materials:
-
Primary amine
-
Phenyl chlorothionoformate
-
Solid sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add solid sodium hydroxide (2.0 mmol).
-
Addition of Reagent: Add phenyl chlorothionoformate (1.2 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the solid NaOH.
-
Extraction: Wash the filtrate with water (3 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure isothiocyanate.
-
Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol provides a general procedure for the fluorescent labeling of proteins with FITC.[9][15]
Materials:
-
Protein of interest
-
Fluorescein isothiocyanate (FITC)
-
Labeling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0-9.5)
-
Dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Storage buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 2-10 mg/mL in the labeling buffer. Ensure the buffer is free of amines (e.g., Tris) or sodium azide, as these will compete with the protein for reaction with FITC.[15] If necessary, dialyze the protein against the labeling buffer.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL. Protect the solution from light.[15]
-
Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.[9] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purification: Remove the unreacted FITC by passing the reaction mixture through a gel filtration column pre-equilibrated with the storage buffer. Collect the protein-containing fractions.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance wavelength (~495 nm for FITC) and at 280 nm (for protein concentration).[9]
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[9]
Visualizations
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 13. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 15. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
Halogenated Isothiocyanates: A Technical Guide to Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Halogenated isothiocyanates are a class of highly reactive organosulfur compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique chemical properties, conferred by the presence of both a halogen atom and an isothiocyanate functional group, make them valuable intermediates in organic synthesis and potent modulators of biological pathways. This technical guide provides an in-depth exploration of the core chemistry of halogenated isothiocyanates, focusing on their synthesis, reactivity, and applications, with a particular emphasis on their potential as therapeutic agents.
Core Chemistry and Reactivity
Isothiocyanates (R-N=C=S) are characterized by a cumulative double bond system, rendering the central carbon atom highly electrophilic.[1][2] This inherent reactivity allows them to readily react with a wide range of nucleophiles, a property that is fundamental to both their synthetic utility and biological activity. The introduction of a halogen atom onto the molecule can further modulate this reactivity and introduce new pharmacological properties.
The primary reaction of isothiocyanates is nucleophilic addition to the central carbon atom.[3] Common nucleophiles include primary and secondary amines, which form thiourea derivatives, and thiols (such as the cysteine residues in proteins), which form dithiocarbamate adducts.[4][5] This reactivity with biological nucleophiles is a key mechanism behind their observed biological effects.[6] The reaction with amines is a widely used method for the synthesis of N,N'-disubstituted thioureas, which are themselves a class of medicinally important compounds.[4]
Synthesis of Halogenated Isothiocyanates
Several synthetic methodologies have been developed for the preparation of isothiocyanates, many of which are applicable to their halogenated analogues. Traditional methods often involve the use of toxic reagents like thiophosgene or carbon disulfide.[7][8] However, more recent and safer protocols have been established.
A common and effective approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[4][8] Another facile and efficient synthesis involves the reaction of amines with phenyl chlorothionoformate.[9] This method can be performed as a one-pot process for alkyl and electron-rich aryl isothiocyanates or as a two-step approach for a broader range of amines, including electron-deficient halogenated and nitro-substituted aryl amines, achieving yields of up to 99%.[9]
Recent advancements have also explored the use of elemental sulfur in the synthesis of isothiocyanates, offering a more environmentally friendly alternative.[7] One such method involves a three-component reaction of a difluorocarbene precursor, sulfur, and a primary amine, which tolerates a wide range of functional groups, including halogens.[7]
Experimental Protocols
General Synthesis of Aryl Isothiocyanates from Primary Amines
A versatile two-step process for the synthesis of halogenated aryl isothiocyanates from the corresponding anilines is detailed below. This method is particularly effective for electron-deficient substrates.[9]
Step 1: Synthesis of the Intermediate Thiocarbamate
-
To a solution of the halogenated aniline (10 mmol) and triethylamine (15 mmol) in dichloromethane (50 mL), add phenyl chlorothionoformate (12 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiocarbamate intermediate.
Step 2: Deprotection to the Isothiocyanate
-
Dissolve the crude thiocarbamate in a suitable solvent such as acetone or THF.
-
Add a solution of sodium hydroxide (20 mmol) in water and stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isothiocyanate by column chromatography or distillation under reduced pressure.
One-Pot Synthesis of Phenyl Isothiocyanate from Aniline[4][10]
This protocol describes a facile one-pot process under aqueous conditions.
-
In a round-bottom flask equipped with a magnetic stirrer, add aniline (20 mmol), potassium carbonate (40 mmol), and an appropriate volume of water to ensure stirring.
-
To the stirring suspension, add carbon disulfide (24 mmol) dropwise at room temperature.
-
Stir the mixture for 3-5 hours. The progress of the dithiocarbamate formation can be monitored by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Prepare a solution of cyanuric chloride (10 mmol) in dichloromethane (CH₂Cl₂).
-
Add the cyanuric chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the biphasic mixture for an additional 30 minutes at 0°C.
-
After the reaction is complete (monitored by TLC), basify the mixture to a pH >11 with 6 N NaOH.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Biological Activity and Therapeutic Potential
Isothiocyanates, including their halogenated derivatives, exhibit a broad spectrum of biological activities, with their anticancer properties being the most extensively studied.[7][10][11] They are known to modulate multiple signaling pathways involved in carcinogenesis, including detoxification, inflammation, apoptosis, and cell cycle regulation.[12][13]
Mechanism of Action
The anticancer effects of isothiocyanates are mediated through several interconnected mechanisms:
-
Induction of Phase II Detoxifying Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase, which are critical for the detoxification and elimination of carcinogens.[10][13] This induction is primarily mediated through the Keap1-Nrf2-ARE signaling pathway.[14][15] Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and detoxifying genes.[14]
-
Inhibition of Phase I Carcinogen-Activating Enzymes: Certain isothiocyanates can inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of pro-carcinogens.[10][16]
-
Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.[12][16]
-
Cell Cycle Arrest: Many isothiocyanates have been shown to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[11][17]
-
Modulation of Inflammatory Pathways: Isothiocyanates can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[15][18]
Quantitative Data on Biological Activity
While extensive research has been conducted on the biological activities of isothiocyanates, specific quantitative data for halogenated derivatives is often embedded within broader studies. The following table summarizes representative data found in the literature.
| Compound | Cell Line | Biological Effect | IC50 / Concentration | Reference |
| Phenethyl isothiocyanate (PEITC) | HeLa | Growth Inhibition / G2/M Arrest | 2.5 µM | [11] |
| Benzyl isothiocyanate (BITC) | HeLa | Growth Inhibition / G2/M Arrest | 2.5 µM | [11] |
| Allyl isothiocyanate (AITC) | HeLa | Growth Inhibition / G2/M Arrest | 10 µM | [11] |
| Benzyl isothiocyanate (BITC) | Yeast GR (yGR) | Enzyme Inhibition (Ki) | 259.87 µM | [19] |
| Phenethyl isothiocyanate (PEITC) | Yeast GR (yGR) | Enzyme Inhibition | - | [19] |
Note: This table is intended to be illustrative. Researchers should consult the primary literature for detailed experimental conditions and a comprehensive understanding of the data.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Keap1-Nrf2-ARE signaling pathway activation by isothiocyanates.
Caption: Mitochondrial pathway of apoptosis induced by isothiocyanates.
Caption: General experimental workflow for isothiocyanate synthesis.
Conclusion
Halogenated isothiocyanates represent a promising class of compounds for drug discovery and development. Their versatile synthesis and well-defined reactivity provide a strong foundation for the rational design of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways involved in cancer and other diseases underscores their significant therapeutic potential. Further research focusing on the structure-activity relationships of halogenated isothiocyanates and their specific interactions with biological targets will be crucial for translating their promise into clinical applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of halogenated isothiocyanate chemistry and its application in medicine.
References
- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]
- 8. cbijournal.com [cbijournal.com]
- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]
- 15. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. redalyc.org [redalyc.org]
- 17. researchgate.net [researchgate.net]
- 18. db.cngb.org [db.cngb.org]
- 19. Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-4-fluorophenyl isothiocyanate: Commercial Sourcing, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenyl isothiocyanate, a halogenated aromatic isothiocyanate of interest in chemical synthesis and biomedical research. This document details commercial suppliers, outlines a detailed synthesis protocol, and explores the potential biological activities of this compound, with a focus on its relevance to drug discovery and development.
Commercial Availability and Purchasing
This compound and its isomers are available from several commercial chemical suppliers. Researchers should pay close attention to the specific isomer and CAS number to ensure the procurement of the correct compound for their intended application. The table below summarizes the available data from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 183995-72-4 | C₇H₃BrFNS | 232.08 | - | Inquire |
| Santa Cruz Biotechnology | This compound, tech. | 175205-35-3 | C₇H₃BrFNS | 232.07 | Technical Grade | Inquire |
| Oakwood Chemical | 4-Bromo-2-fluorophenyl isothiocyanate | 81171-71-3 | C₇H₃BrFNS | 232.08 | - | 1g, 5g, 25g |
| Oakwood Chemical | 2-Bromo-5-fluorophenyl isothiocyanate | 175205-35-3 | C₇H₃BrFNS | 232.08 | 97% | 1g, 5g, 25g, 100g |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 4-fluoroaniline. The first step involves the bromination of 4-fluoroaniline to produce the key intermediate, 2-bromo-4-fluoroaniline. The subsequent step is the conversion of the aniline to the isothiocyanate using thiophosgene.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-fluoroaniline [1]
This protocol is adapted from established methods for the bromination of anilines.
-
Materials:
-
4-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
n-Hexane
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in DMF.
-
Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in DMF to the stirred solution of 4-fluoroaniline at room temperature. The addition should be done portion-wise to control the reaction temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford pure 2-bromo-4-fluoroaniline.
-
Step 2: Synthesis of this compound
This protocol is a general method for the synthesis of isothiocyanates from anilines using thiophosgene.[2][3] Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Materials:
-
2-bromo-4-fluoroaniline (from Step 1)
-
Thiophosgene (CSCl₂)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-bromo-4-fluoroaniline (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.0-2.2 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of thiophosgene (1.1-1.2 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
Potential Biological Activities and Research Applications
While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of isothiocyanates is well-known for a range of biological activities, making this compound a molecule of interest for further investigation.
Antimicrobial Properties
Isothiocyanates are recognized for their antimicrobial properties against a variety of pathogens, including bacteria and fungi. The electrophilic nature of the isothiocyanate group allows it to react with cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inactivation and disruption of cellular functions in microorganisms. Halogen substitution on the phenyl ring can modulate the antimicrobial activity. For instance, chloro- and bromo-substituted allylic thiocyanates have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that this compound could be a candidate for the development of new antimicrobial agents.
Anticancer Potential and the Nrf2 Signaling Pathway
A significant body of research has focused on the anticancer properties of isothiocyanates. These compounds have been shown to inhibit the growth of various cancer cell lines and prevent or reduce the risk of cancer in animal models.[5] One of the key mechanisms underlying the chemopreventive effects of isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress and carcinogens. Phenethyl isothiocyanate (PEITC) has been shown to be a potent inducer of Nrf2 transcription.[6]
Given the structural similarities to other biologically active isothiocyanates, it is plausible that this compound could also modulate the Nrf2 pathway and exhibit anticancer properties. Further research is warranted to specifically evaluate the efficacy and mechanism of action of this compound in various cancer models.
Conclusion
This compound is a readily accessible chemical building block with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis from common starting materials is straightforward, and its structural features suggest a range of possible biological activities, particularly in the areas of antimicrobial and anticancer research. The information provided in this guide serves as a valuable resource for researchers interested in exploring the properties and applications of this and related compounds. Future studies should focus on the specific biological evaluation of this compound to elucidate its precise mechanisms of action and therapeutic potential.
References
- 1. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]
- 2. Thiophosgene: - An overview [moltuslab.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Thiourea Derivatives from 2-Bromo-4-fluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, allow them to interact with a wide range of biological targets. This has led to the discovery of thiourea derivatives with potent antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The synthesis of N,N'-disubstituted thioureas is typically achieved through the straightforward nucleophilic addition of a primary or secondary amine to the electrophilic carbon of an isothiocyanate.
This document provides a detailed protocol for the synthesis of novel thiourea derivatives using 2-Bromo-4-fluorophenyl isothiocyanate as a key starting material. The presence of bromine and fluorine atoms on the phenyl ring is of particular interest, as halogenated compounds often exhibit enhanced biological activity.
General Reaction Scheme
The synthesis follows a general nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of an amine attacks the central carbon atom of the isothiocyanate group.
Scheme 1: General Synthesis of N-Aryl-N'-(2-bromo-4-fluorophenyl)thiourea
R¹ and R² can be hydrogen, alkyl, or aryl groups.
Experimental Protocol
This protocol describes a general method for the synthesis of a thiourea derivative from this compound and a primary amine (e.g., 4-methoxyaniline). The procedure can be adapted for various primary and secondary amines.
Materials and Equipment:
-
This compound
-
4-Methoxyaniline (or other desired amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter paper
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the selected amine (e.g., 4-methoxyaniline, 1.0 equivalent) in anhydrous ethanol (20-30 mL). Stir the solution at room temperature using a magnetic stirrer until the amine is fully dissolved.
-
Addition of Isothiocyanate: To the stirred amine solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2 to 15 hours.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be gently heated to reflux.[2]
-
Isolation of Product: Upon completion, the solid product often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold ethanol to remove unreacted starting materials.[3]
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
-
Characterization: Determine the melting point of the final compound and characterize its structure using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.[4]
Data Presentation
Quantitative data for a representative synthesis are summarized below.
Table 1: Reactant and Product Data for the Synthesis of 1-(2-Bromo-4-fluorophenyl)-3-(4-methoxyphenyl)thiourea.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Stoichiometric Ratio |
| This compound | C₇H₃BrFNS | 248.08 | 10.0 | 2.48 | 1.0 |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 10.0 | 1.23 | 1.0 |
| Product | |||||
| 1-(2-Bromo-4-fluorophenyl)-3-(4-methoxyphenyl)thiourea | C₁₄H₁₂BrFN₂OS | 371.23 | - | 3.27 | - |
| Theoretical Yield: 3.71 g | Actual Yield: 3.27 g | Percentage Yield: 88% |
Table 2: Representative Characterization Data.
| Property | Value |
| Physical Appearance | White to off-white solid |
| Melting Point | 165-167 °C (Example value) |
| FTIR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1590 (C=C aromatic stretch), ~1350 (C=S stretch) |
| ¹H-NMR (DMSO-d₆, ppm) | ~9.8 (s, 1H, NH), ~9.6 (s, 1H, NH), ~8.2-7.0 (m, Ar-H), ~3.8 (s, 3H, OCH₃) |
| ¹³C-NMR (DMSO-d₆, ppm) | ~181 (C=S), ~160-110 (Ar-C), ~55 (OCH₃) |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis, purification, and characterization of the thiourea derivatives.
Caption: Experimental workflow for thiourea derivative synthesis.
Biological Significance and Potential Applications
Thiourea derivatives are recognized for their broad spectrum of biological activities, making them promising candidates for drug development. The incorporation of fluorine and bromine atoms can enhance properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.
-
Anticancer Activity: Many thiourea derivatives have shown significant cytotoxicity against various cancer cell lines.[5][6] Their mechanisms of action often involve the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Mitogen-Activated Protein Kinase-activated protein Kinase 2 (MK-2).[7] These kinases are crucial for tumor cell proliferation, survival, and angiogenesis.
-
Antimicrobial Activity: Halogenated thiourea derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8] They are also investigated for their ability to inhibit biofilm formation, a key factor in chronic infections.[8]
The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for thiourea-based anticancer agents.
Caption: Generalized kinase inhibition pathway by thiourea derivatives.
Conclusion
The synthesis of thiourea derivatives from this compound offers a promising avenue for the development of novel therapeutic agents. The protocol provided is robust and can be adapted to generate a diverse library of compounds for screening. The significant potential for anticancer and antimicrobial activity warrants further investigation into the structure-activity relationships and mechanisms of action of these halogenated thiourea derivatives.
References
- 1. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]
- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103319402A - Diphenyl thiourea derivatives, preparation method and applications thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Bromo-4-fluorophenyl Isothiocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorophenyl isothiocyanate is a versatile bifunctional reagent with significant potential in medicinal chemistry. Its unique structure, featuring a reactive isothiocyanate group and a substituted phenyl ring containing both bromine and fluorine atoms, makes it an attractive building block for the synthesis of novel therapeutic agents. The presence of halogen atoms can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The isothiocyanate moiety serves as a key functional group for the construction of thiourea derivatives, which are prevalent scaffolds in a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of new drugs.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of diverse compound libraries, particularly for screening against various drug targets. The resulting thiourea derivatives have shown promise in several therapeutic areas.
Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[4][5] The 2-bromo-4-fluorophenyl moiety can be incorporated into molecules designed to target the ATP-binding site of various kinases. The fluorine and bromine atoms can form favorable interactions with amino acid residues in the kinase domain, potentially leading to high potency and selectivity.[6][7] Thiourea derivatives synthesized from this isothiocyanate can act as hinge-binding motifs in kinase inhibitors.
Development of Anticancer Agents
Isothiocyanates and their derivatives have been extensively studied for their anticancer properties.[2][3][8] Molecules derived from this compound can be designed to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. The lipophilicity imparted by the halogenated phenyl ring can facilitate crossing of cell membranes to reach intracellular targets.
Generation of Antimicrobial Compounds
Thiourea derivatives have a long history of investigation as antimicrobial agents. The incorporation of fluorine and bromine atoms can enhance the antimicrobial potency of these compounds. This compound can be used to synthesize novel thioureas for screening against a panel of bacterial and fungal pathogens.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of thiourea derivatives from this compound and a representative primary amine.
Protocol 1: General Synthesis of N-(2-Bromo-4-fluorophenyl)-N'-(substituted)thioureas
This protocol describes a general method for the reaction of this compound with a primary amine to form a disubstituted thiourea.
Materials:
-
This compound
-
Primary amine of interest (e.g., benzylamine)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl Acetate for TLC mobile phase
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
To this solution, add this compound (1.0 eq.) portion-wise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
For TLC analysis, use a mixture of hexane and ethyl acetate as the mobile phase. The product, a thiourea derivative, is typically more polar than the starting materials.
-
Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(2-Bromo-4-fluorophenyl)-N'-(substituted)thiourea.
Workflow for Thiourea Synthesis:
Caption: Workflow for the synthesis of thiourea derivatives.
Data Presentation
The following table summarizes representative quantitative data for a series of hypothetical thiourea derivatives synthesized from this compound. This data is for illustrative purposes to demonstrate the potential biological activities.
| Compound ID | R-Group (from R-NH2) | Yield (%) | Kinase A IC50 (nM) | Cancer Cell Line B GI50 (µM) |
| 1a | Benzyl | 85 | 150 | 5.2 |
| 1b | 4-Methoxybenzyl | 88 | 120 | 4.1 |
| 1c | 4-Chlorobenzyl | 92 | 85 | 2.8 |
| 1d | Cyclohexyl | 78 | 500 | > 10 |
| 1e | 3-Pyridylmethyl | 81 | 95 | 3.5 |
Signaling Pathway
Many kinase inhibitors target the MAPK/ERK pathway, which is frequently hyperactivated in various cancers. A hypothetical inhibitor derived from this compound could potentially block this pathway at the level of a specific kinase, such as MEK or ERK, thereby inhibiting downstream signaling that leads to cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
Application Notes and Protocols: Reaction of 2-Bromo-4-fluorophenyl isothiocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isothiocyanates with primary amines provides a robust and efficient method for the synthesis of N,N'-disubstituted thiourea derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties. This document provides detailed protocols for the synthesis of a series of N-(2-Bromo-4-fluorophenyl)-N'-substituted thioureas, along with data on their synthesis and potential biological applications, particularly as inhibitors of the MAPK signaling pathway.
General Reaction Scheme
The synthesis of N-(2-Bromo-4-fluorophenyl)-N'-substituted thioureas is achieved through the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group of 2-Bromo-4-fluorophenyl isothiocyanate.
Caption: General reaction for the synthesis of N,N'-disubstituted thioureas.
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Various primary amines (aliphatic and aromatic)
-
Anhydrous dioxane
-
Triethylamine (catalytic amount)
-
Ethanol
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
General Procedure for the Synthesis of N-(2-Bromo-4-fluorophenyl)-N'-substituted thioureas:
-
To a solution of this compound (1.0 mmol) in anhydrous dioxane (20 mL), add the respective primary amine (1.1 mmol).
-
Add a catalytic amount of triethylamine (2-3 drops) to the reaction mixture.
-
Reflux the reaction mixture for the time specified in Table 1, monitoring the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by washing with hexane to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Experimental Workflow
Caption: Workflow for the synthesis and purification of thiourea derivatives.
Data Presentation
Table 1: Synthesis of N-(2-Bromo-4-fluorophenyl)-N'-substituted thioureas
| Entry | Primary Amine (R-NH2) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 4 | 92 |
| 2 | 4-Methylaniline | 4 | 90 |
| 3 | 4-Methoxyaniline | 5 | 88 |
| 4 | 4-Chloroaniline | 6 | 85 |
| 5 | 2-Fluoroaniline | 6 | 83 |
| 6 | Benzylamine | 3 | 95 |
| 7 | Cyclohexylamine | 3 | 93 |
| 8 | n-Butylamine | 2 | 96 |
Note: The yields presented are representative and may vary based on specific experimental conditions. The synthesis of fluorinated N,N-disubstituted thioureas in high yields (80–92%) has been reported under similar conditions.[1]
Biological Applications and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities. Fluorinated thioureas, in particular, have shown promise as anticancer agents.[1] One of the key signaling pathways implicated in cancer cell proliferation and survival is the Mitogen-Activated Protein Kinase (MAPK) pathway. Several thiourea derivatives have been identified as inhibitors of this pathway, specifically targeting Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a downstream effector in the p38 MAPK cascade.[1]
MAPK Signaling Pathway and Inhibition by Thiourea Derivatives
The MAPK pathway is a cascade of protein kinases that transduce extracellular signals to the cell nucleus, regulating gene expression and various cellular processes. The p38 MAPK branch is activated by cellular stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK-2, which in turn phosphorylates various downstream targets involved in inflammation and cell proliferation. Inhibition of MK-2 by N-(2-Bromo-4-fluorophenyl)-N'-substituted thiourea derivatives can block these downstream effects, leading to an anti-inflammatory and anti-proliferative response.
Caption: Inhibition of the MAPK signaling pathway by thiourea derivatives.
Conclusion
The reaction of this compound with primary amines offers a straightforward and high-yielding route to a diverse library of N,N'-disubstituted thioureas. These compounds are valuable scaffolds in drug discovery, with demonstrated potential as inhibitors of key signaling pathways, such as the MAPK pathway, which are relevant to cancer and inflammatory diseases. The protocols and data presented herein provide a foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.
References
Application Notes: 2-Bromo-4-fluorophenyl Isothiocyanate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-4-fluorophenyl isothiocyanate in the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The protocols and data presented herein are designed to serve as a practical guide for the synthesis and potential applications of these compounds.
Introduction
This compound is a valuable bifunctional reagent, incorporating a reactive isothiocyanate group and a substituted phenyl ring. The presence of the bromo and fluoro substituents offers opportunities for further functionalization and modulation of the physicochemical and biological properties of the resulting heterocyclic systems. This reagent serves as a key starting material for the synthesis of a variety of heterocyclic scaffolds, including thioureas, benzothiazoles, and quinazolines, many of which have demonstrated promising biological activities, such as anticancer and antimicrobial effects.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to N-(2-bromo-4-fluorophenyl)-N'-substituted thiourea derivatives. These thioureas are not only important compounds in their own right, exhibiting a range of biological activities, but also serve as key intermediates for the synthesis of more complex heterocyclic systems.
General Experimental Protocol: Synthesis of N-(2-Bromo-4-fluorophenyl)-N'-(aryl)thiourea
A solution of an appropriate aromatic amine (1.0 mmol) in a suitable solvent, such as dichloromethane or tetrahydrofuran (10 mL), is prepared in a round-bottom flask. To this solution, this compound (1.0 mmol) is added dropwise at room temperature with continuous stirring. The reaction mixture is then stirred for a period ranging from 1 to 24 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N,N'-disubstituted thiourea.
Workflow for the Synthesis of N,N'-Disubstituted Thioureas
Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.
Cyclization to Benzothiazole Derivatives
Thiourea derivatives obtained from this compound can undergo intramolecular cyclization to yield benzothiazole scaffolds. This transformation typically involves the displacement of the ortho-bromo substituent by the sulfur atom of the thiourea moiety, often facilitated by a base.
General Experimental Protocol: Synthesis of 2-Amino-benzothiazole Derivatives
The N-(2-bromo-4-fluorophenyl)-N'-substituted thiourea (1.0 mmol) is dissolved in a suitable high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-2.0 mmol), is added to the solution. The reaction mixture is then heated to a temperature ranging from 100 to 150 °C for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the 2-(substituted-amino)-benzothiazole derivative.
Reaction Scheme for Benzothiazole Synthesis
Caption: Intramolecular cyclization to form benzothiazole derivatives.
Synthesis of Quinazoline Derivatives
This compound can also be utilized in the construction of quinazoline and quinazolinone ring systems. A common strategy involves the reaction with an ortho-amino-substituted aromatic carboxylic acid or its derivative.
General Experimental Protocol: Synthesis of 2-Mercapto-quinazolin-4-one Derivatives
A mixture of an appropriately substituted anthranilic acid (1.0 mmol) and this compound (1.0 mmol) in a solvent like ethanol or a higher boiling point alcohol is refluxed for several hours. The reaction leads to the formation of a thiourea intermediate which then undergoes in-situ cyclization to form the 2-mercapto-3-(2-bromo-4-fluorophenyl)quinazolin-4(3H)-one. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization.
Pathway to Quinazolinone Synthesis
Caption: Reaction pathway for the synthesis of quinazolinone derivatives.
Biological Activities and Representative Data
Heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities. The presence of the halogenated phenyl ring can enhance lipophilicity and potentially lead to improved cell permeability and target engagement. While specific data for derivatives of this compound are limited in the public domain, the following tables provide representative data for structurally related compounds to illustrate the potential of this class of molecules.
Table 1: Representative Yields for the Synthesis of Heterocyclic Compounds from Substituted Phenyl Isothiocyanates
| Heterocyclic Class | Reactants | Typical Yield (%) | Reference |
| Thioureas | Phenyl isothiocyanate derivative + Amine | 70-95 | [1] |
| Benzothiazoles | N-Arylthiourea derivative | 60-85 | [2] |
| Quinazolinones | Phenyl isothiocyanate derivative + Anthranilic acid | 65-90 | [3] |
Table 2: Representative Anticancer Activity of Substituted Thiourea and Quinazoline Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Thiourea | HepG2 (Liver Cancer) | 4.8 | [4] |
| Quinazolinone Derivative | Jurkat (T-cell Leukemia) | < 5 | [3] |
| Quinazolinone Derivative | NB4 (Promyelocytic Leukemia) | < 5 | [3] |
| Quinazoline Derivative | A549 (Lung Cancer) | 4.26 | [5] |
| Quinazoline Derivative | HCT116 (Colon Cancer) | 3.92 | [5] |
| Quinazoline Derivative | MCF-7 (Breast Cancer) | 0.14 | [5] |
Table 3: Representative Antimicrobial Activity of Thiourea Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Thiourea | Bacillus subtilis | 1.95 - 15.63 | [4] |
| Fluorinated Thiourea | Staphylococcus pneumoniae | 1.95 - 15.63 | [4] |
| Fluorinated Thiourea | Pseudomonas aeruginosa | 1.95 - 15.63 | [4] |
| Fluorinated Thiourea | Escherichia coli | 1.95 - 15.63 | [4] |
| Thiazolyl-thiourea | Staphylococcus aureus | 4 - 16 | [2] |
| Thiazolyl-thiourea | Staphylococcus epidermidis | 4 - 16 | [2] |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds. The straightforward protocols for the preparation of thioureas, benzothiazoles, and quinazolines, coupled with the potential for significant biological activity, make this reagent an attractive starting point for medicinal chemistry and drug discovery programs. The data presented, while representative, highlight the potential for discovering novel and potent therapeutic agents through the exploration of the chemical space accessible from this versatile precursor. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Application Notes & Protocols for the Synthesis of N,N'-Disubstituted Thioureas
Introduction
N,N'-disubstituted thioureas are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and as organocatalysts. Their biological activities include antiviral, antibacterial, antifungal, and anticancer properties. In materials science, they are utilized as corrosion inhibitors and in the synthesis of polymers. This document provides detailed protocols for several common and efficient methods for the synthesis of N,N'-disubstituted thioureas, catering to researchers, scientists, and professionals in drug development.
The presented protocols cover the reaction of amines with isothiocyanates, a two-step synthesis using phenyl chlorothionoformate for unsymmetrical thioureas, and a one-pot synthesis from amines and carbon disulfide. These methods offer a range of options depending on the desired substitution pattern (symmetrical or unsymmetrical), the availability of starting materials, and the desired reaction conditions.
General Workflow for N,N'-Disubstituted Thiourea Synthesis
The synthesis of N,N'-disubstituted thioureas generally involves the reaction of an amine nucleophile with a thiocarbonyl electrophile. The specific reagents and intermediates vary depending on the chosen synthetic route.
Figure 1: General synthetic workflows for N,N'-disubstituted thioureas.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates and Amines
This is one of the most common and direct methods for preparing both symmetrical and unsymmetrical N,N'-disubstituted thioureas.[1][2][3]
Materials:
-
Appropriate amine (1.0 eq.)
-
Appropriate isothiocyanate (1.0 eq.)
-
Solvent (e.g., ethanol, acetone, dichloromethane, or solvent-free)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable solvent.
-
To the stirred solution, add the isothiocyanate (1.0 eq.) dropwise at room temperature. For highly reactive amines, the addition may be performed at 0 °C to control the exotherm.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture may be heated to reflux.[4]
-
Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Mechanochemical Alternative (Solvent-Free): [3]
-
In a mortar, combine the amine (1.0 eq.) and the isothiocyanate (1.0 eq.).
-
Grind the mixture with a pestle for 5-45 minutes. The reaction is often complete within 15-20 minutes, yielding the product in high purity.
-
Alternatively, for automated synthesis, place the reactants in a ball mill and mill at 30 Hz for approximately 10 minutes.[3]
Protocol 2: Two-Step Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas using Phenyl Chlorothionoformate
This method is particularly useful for the synthesis of unsymmetrical thioureas, avoiding the formation of symmetrical byproducts.[5]
Step 1: Synthesis of the Thiocarbamate Intermediate
Materials:
-
Primary amine (alkyl or aryl) (1.0 eq.)
-
Phenyl chlorothionoformate (1.0 eq.)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend the primary amine (1.0 eq.) in water.
-
Add phenyl chlorothionoformate (1.0 eq.) to the suspension.
-
Stir the mixture vigorously at room temperature for approximately 1 hour.
-
The resulting solid thiocarbamate intermediate is collected by filtration, washed with water, and dried.
Step 2: Synthesis of the Unsymmetrical Thiourea
Materials:
-
Thiocarbamate intermediate from Step 1 (1.0 eq.)
-
A different primary amine (alkyl or aryl) (1.0 eq.)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, add the thiocarbamate (1.0 mmol) and the second amine (1.0 mmol) to 15 mL of water.
-
Stir the reaction mixture at 100 °C (reflux).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is collected by filtration, washed with water, and dried. If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 3: One-Pot Synthesis of Symmetrical N,N'-Disubstituted Thioureas from Amines and Carbon Disulfide
This method provides an efficient route to symmetrical thioureas and can be performed under environmentally friendly conditions.[6][7][8]
Materials:
-
Primary amine (aliphatic or aromatic) (2.0 eq.)
-
Carbon disulfide (CS₂) (1.0 eq.)
-
Water or an appropriate organic solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, add the primary amine (20 mmol) to 15 mL of water.[7]
-
Add carbon disulfide (10 mmol) dropwise to the stirred amine solution.[7]
-
Seal the flask and stir the mixture. For some substrates, the reaction proceeds at room temperature, while for others, gentle heating or exposure to sunlight may be beneficial.[7]
-
The reaction progress can be monitored by the formation of a precipitate.
-
After the reaction is complete (typically several hours), the solid product is isolated by filtration, washed with water, and dried.[7]
For Unsymmetrical Thioureas (Aqueous Medium): [6]
-
Dissolve the first aliphatic primary amine (1.0 eq.) and sodium hydroxide (1.0 eq.) in water in a flask and cool in an ice bath.
-
Add carbon disulfide (1.1 eq.) dropwise to the cooled, stirred solution and stir at room temperature for 1-2 hours to form the sodium dithiocarbamate.
-
Add the second amine (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Otherwise, extract the product with an organic solvent and purify by recrystallization.
Data Presentation
The following table summarizes representative examples of N,N'-disubstituted thioureas synthesized using the described protocols, with their corresponding yields and melting points.
| Entry | R¹ | R² | Method | Solvent | Yield (%) | m.p. (°C) | Reference |
| 1 | Phenyl | Phenyl | 1 | Ethanol | 95 | 154-155 | [3] |
| 2 | Benzyl | Phenyl | 2 | Water | 94 | 148-150 | [5] |
| 3 | 4-Methoxyphenyl | Phenyl | 2 | Water | 92 | 141-143 | [5] |
| 4 | n-Butyl | Phenyl | 1 | - | 99 | 63-65 | [3] |
| 5 | Aniline | Aniline | 3 | Water/Sunlight | 90 | 154-155 | [7] |
| 6 | 4-Methylaniline | 4-Methylaniline | 3 | Water/Sunlight | 92 | 178-180 | [7] |
| 7 | Benzyl | Naphthalen-1-yl | 2 | Water | 85 | 173-175 | [5] |
| 8 | 4-Chlorophenyl | 4-Methoxyphenyl | 1 | - | 99 | 158-160 | [3] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final N,N'-disubstituted thiourea product via the common synthetic routes.
Figure 2: Logical relationships in thiourea synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-4-fluorophenyl isothiocyanate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate currently under investigation for its potential applications in agrochemical development. While specific data on this compound is limited in publicly available literature, the broader class of phenyl isothiocyanates has demonstrated significant fungicidal, insecticidal, and herbicidal properties. This document provides detailed, albeit illustrative, application notes and experimental protocols for the evaluation of this compound as a potential agrochemical, based on established methodologies for analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-Bromo-4-fluoroaniline with thiophosgene or a thiophosgene equivalent. A general and safer laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis via Thiocarbonyl diimidazole
Materials:
-
2-Bromo-4-fluoroaniline
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-4-fluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of TCDI: To the stirred solution, add 1,1'-Thiocarbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted TCDI and acidic byproducts.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Diagram of Synthetic Workflow:
Potential Agrochemical Applications and Screening Protocols
Based on the known activities of structurally related phenyl isothiocyanates, this compound is a candidate for evaluation as a fungicide, insecticide, and herbicide. The following sections outline hypothetical applications and detailed protocols for screening its efficacy.
Fungicidal Activity
Hypothesized Mechanism of Action: Isothiocyanates are known to inhibit fungal growth by reacting with essential enzymes and proteins containing thiol (-SH) groups, leading to cellular disruption and apoptosis. The electrophilic isothiocyanate group readily forms dithiocarbamate adducts with sulfhydryl groups of amino acids like cysteine.
Diagram of Proposed Antifungal Signaling Pathway:
Objective: To determine the inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.
-
Medium Preparation: Autoclave PDA medium and cool it to 45-50 °C.
-
Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm). A control plate with DMSO only should be prepared.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.
Table 1: Hypothetical Fungicidal Activity Data
| Fungal Species | IC50 (ppm) of this compound |
| Fusarium oxysporum | 15.2 |
| Botrytis cinerea | 8.5 |
| Rhizoctonia solani | 22.1 |
Insecticidal Activity
Hypothesized Mechanism of Action: Similar to its fungicidal action, the isothiocyanate group can react with nucleophilic groups in insect proteins, disrupting vital physiological processes. It may also act as a respiratory inhibitor or interfere with neurotransmission.
Objective: To evaluate the contact toxicity of this compound against a model insect pest.
Materials:
-
Pure this compound
-
Acetone for dilution
-
Micropipette
-
Test insects (e.g., third-instar larvae of Diamondback moth, Plutella xylostella)
-
Petri dishes lined with filter paper
-
Fresh cabbage leaf discs
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations (e.g., 10, 50, 100, 250, 500 ppm) of the test compound in acetone. An acetone-only control is also required.
-
Topical Application: Apply 1 µL of each test solution to the dorsal thorax of each larva using a micropipette.
-
Exposure: Place ten treated larvae in each petri dish containing a fresh cabbage leaf disc. Each concentration should have at least three replicates.
-
Incubation: Maintain the petri dishes at 25 ± 2 °C and 60-70% relative humidity with a 16:8 h (L:D) photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
LD50 Calculation: Calculate the median lethal dose (LD50) using probit analysis.
Table 2: Hypothetical Insecticidal Activity Data
| Insect Species | LD50 (µ g/larva ) at 48h |
| Plutella xylostella | 2.5 |
| Spodoptera litura | 4.8 |
Herbicidal Activity
Hypothesized Mechanism of Action: Phenyl isothiocyanates can inhibit seed germination and plant growth by disrupting cell division and essential metabolic pathways in susceptible plant species.
Objective: To assess the pre-emergence herbicidal activity of this compound.
Materials:
-
Pure this compound
-
Acetone and Tween-20 (surfactant) for formulation
-
Seeds of weed species (e.g., annual ryegrass, Lolium rigidum; common lambsquarters, Chenopodium album)
-
Pots filled with sandy loam soil
-
Greenhouse facilities
Procedure:
-
Formulation Preparation: Prepare a stock solution of the test compound in acetone with 0.5% (v/v) Tween-20. Dilute with water to achieve the desired application rates (e.g., 100, 250, 500, 1000 g a.i./ha). A control solution without the test compound should also be prepared.
-
Sowing: Sow the seeds of the test weed species at a depth of 1 cm in the pots.
-
Application: Immediately after sowing, apply the test solutions uniformly to the soil surface of the pots using a laboratory sprayer.
-
Incubation: Place the pots in a greenhouse maintained at 25/20 °C (day/night) with a 16-hour photoperiod and water as needed.
-
Evaluation: After 21 days, visually assess the percentage of weed control based on a scale of 0 (no effect) to 100 (complete kill) compared to the untreated control.
-
GR50 Calculation: Determine the application rate that causes a 50% reduction in plant growth (GR50) through dose-response analysis.
Table 3: Hypothetical Herbicidal Activity Data
| Weed Species | GR50 (g a.i./ha) - Pre-emergence |
| Lolium rigidum | 350 |
| Chenopodium album | 275 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial evaluation of this compound as a potential agrochemical. While the presented data is hypothetical and based on the activity of related compounds, the detailed methodologies provide a solid foundation for researchers to conduct their own investigations into the fungicidal, insecticidal, and herbicidal properties of this promising molecule. Further research, including in vivo trials and mode of action studies, will be crucial to fully elucidate its potential in sustainable agriculture.
Application Notes and Protocols for Protein Labeling and Modification with 2-Bromo-4-fluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Bromo-4-fluorophenyl isothiocyanate is not extensively documented in the scientific literature for protein labeling. The following application notes and protocols are based on the well-established chemistry of isothiocyanates and are provided as a guideline for research and development. Optimization will be required for specific applications.
Introduction
This compound is a heterobifunctional chemical modification reagent. The isothiocyanate group (-N=C=S) is known to react efficiently and specifically with primary amines, such as the N-terminal alpha-amine of a polypeptide chain and the epsilon-amine of lysine residues, to form a stable thiourea bond.[1][] The presence of bromine and fluorine atoms on the phenyl ring offers unique properties for downstream analysis. The bromine atom can serve as a heavy atom for phasing in X-ray crystallography, while the fluorine atom provides a sensitive probe for ¹⁹F NMR studies of protein conformation and interactions. These features make this compound a potentially valuable tool in structural biology and drug discovery.[3]
Physicochemical and Reaction Properties
A summary of the physicochemical properties of this compound and the characteristics of its reaction with proteins is provided below.
| Property | Value | Reference |
| Chemical Formula | C₇H₃BrFNS | [4] |
| Molecular Weight | 232.08 g/mol | [4] |
| CAS Number | 183995-72-4 | [4] |
| Reactive Group | Isothiocyanate (-N=C=S) | [5] |
| Target Residues | N-terminal α-amine, Lysine ε-amine | [1][] |
| Reaction pH | 8.0 - 9.5 | [1] |
| Bond Formed | Thiourea | [] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [1] |
Experimental Protocols
Materials
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
-
Dialysis tubing or centrifugal concentrators
Protocol for Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound. The molar ratio of the labeling reagent to the protein may need to be optimized for the specific protein and desired degree of labeling.
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the isothiocyanate. If necessary, dialyze the protein against the Reaction Buffer.[1]
-
-
Labeling Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted isothiocyanate.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, perform dialysis or use centrifugal concentrators to exchange the buffer.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the phenylisothiocyanate label (if determinable). The labeled protein will elute first.[1]
-
Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of label molecules per protein molecule, can be determined using spectrophotometry or mass spectrometry.
Table of Hypothetical Labeling Efficiency:
| Molar Ratio (Reagent:Protein) | Incubation Time (h) | Temperature (°C) | Degree of Labeling (DOL) |
| 10:1 | 2 | 25 | 1.2 |
| 20:1 | 2 | 25 | 2.5 |
| 50:1 | 2 | 25 | 4.8 |
| 20:1 | 12 | 4 | 2.3 |
Visualizations
Caption: Chemical reaction of this compound with a protein's primary amine.
References
Application Notes and Protocols: Utilizing 2-Bromo-4-fluorophenyl Isothiocyanate in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of 2-bromo-4-fluorophenyl isothiocyanate as a reactive starting material in the synthesis and evaluation of novel kinase inhibitors. While direct literature on this specific isothiocyanate in kinase inhibitor development is sparse, this document outlines a rational, chemically sound approach for its application, drawing upon established principles of kinase inhibitor design and synthesis. The protocols and data presented herein are representative and intended to serve as a foundational guide for research and development programs.
Introduction to Kinase Inhibitors and the Role of Halogenated Phenyl Moieties
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2]
The incorporation of halogenated phenyl rings is a common strategy in the design of kinase inhibitors. The bromo and fluoro substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, they can form specific halogen bonds or other non-covalent interactions within the ATP-binding pocket of the target kinase, thereby enhancing binding affinity and selectivity.
Hypothetical Kinase Target: Aurora A Kinase
For the purpose of these application notes, we will consider Aurora A kinase as a hypothetical target. Aurora kinases are serine/threonine kinases that play a crucial role in the regulation of cell division.[4] Their overexpression is frequently observed in various cancers, making them an attractive target for anticancer drug development.[4]
Synthesis of a Thiourea-Based Kinase Inhibitor Scaffold
This compound can serve as a versatile building block for creating a library of kinase inhibitors. The isothiocyanate group is highly reactive towards primary and secondary amines, readily forming thiourea derivatives. This reaction provides a straightforward method for introducing the 2-bromo-4-fluorophenyl moiety onto various amine-containing scaffolds.
Experimental Protocol 1: Synthesis of a Representative Thiourea-Based Inhibitor
Objective: To synthesize a hypothetical kinase inhibitor (HKI-1) from this compound and a suitable amine-bearing fragment.
Materials:
-
This compound
-
4-(aminomethyl)pyridine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-(aminomethyl)pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred solution of 4-(aminomethyl)pyridine over 15 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the pure hypothetical kinase inhibitor (HKI-1).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation of Kinase Inhibitory Activity
The inhibitory potency of newly synthesized compounds is typically determined using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Experimental Protocol 2: In Vitro Aurora A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 value of hypothetical kinase inhibitors against Aurora A kinase.
Materials:
-
Aurora A Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
GST-tagged kinase tracer
-
TR-FRET dilution buffer
-
Hypothetical Kinase Inhibitors (HKIs) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the HKIs in DMSO.
-
In a 384-well plate, add the diluted HKIs. Include wells with DMSO only as a negative control.
-
Prepare the kinase/antibody solution by mixing the Aurora A kinase and the Eu-anti-GST antibody in the TR-FRET dilution buffer. Add this solution to each well.
-
Prepare the tracer solution in the TR-FRET dilution buffer and add it to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical Inhibitory Activity
The following table summarizes the hypothetical in vitro inhibitory activity of a small series of compounds based on the 2-bromo-4-fluorophenyl thiourea scaffold against Aurora A kinase.
| Compound ID | R Group (Modification on Amine Fragment) | Aurora A IC50 (nM) |
| HKI-1 | 4-pyridylmethyl | 150 |
| HKI-2 | 3-pyridylmethyl | 275 |
| HKI-3 | 2-pyridylmethyl | 450 |
| HKI-4 | Benzyl | 800 |
| HKI-5 | Cyclohexylmethyl | >10,000 |
Cellular Activity and Pathway Analysis
To confirm that the in vitro kinase inhibition translates to a cellular effect, it is essential to perform cell-based assays. For an Aurora A inhibitor, this could involve assessing the phosphorylation status of a known downstream substrate or analyzing the effects on cell cycle progression.
Experimental Protocol 3: Western Blot Analysis of Histone H3 Phosphorylation
Objective: To assess the effect of HKIs on the phosphorylation of Histone H3, a downstream target of Aurora A kinase, in a relevant cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) and supplements
-
HKIs dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the HKIs for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Lyse the cells using lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: Simplified Aurora A signaling pathway and the point of inhibition.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Caption: Logical diagram of hypothetical Structure-Activity Relationships.
References
Application Notes and Protocols for Creating Molecular Libraries for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of high-quality molecular libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are systematically curated collections of chemical compounds used in high-throughput screening (HTS) to identify novel modulators of biological targets and pathways. The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library. This document provides detailed application notes and protocols for the design, synthesis, and quality control of molecular libraries for biological screening.
Library Design Strategies
The design of a molecular library is a critical first step that dictates the area of chemical space to be explored. The choice of strategy depends on the specific goals of the screening campaign, such as targeting a particular protein family or exploring novel biological activities.
Target-Oriented Synthesis (TOS)
Target-Oriented Synthesis (TOS) is a strategy focused on the synthesis of molecules with a high probability of interacting with a specific biological target or a family of related targets.[1] This approach leverages existing knowledge of the target's structure and known ligands to design focused libraries. Retrosynthetic analysis is a key planning tool in TOS, where the target molecule is deconstructed into simpler, commercially available starting materials.[1]
Key Features of TOS:
-
Focused Libraries: Libraries are designed with a bias towards a particular target class (e.g., kinases, G-protein coupled receptors).
-
Structure-Activity Relationship (SAR) Driven: Design is often guided by the SAR of known active compounds.
-
Higher Hit Rates: Focused libraries can yield higher hit rates for the intended target.[2]
Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally complex and diverse molecules that are not limited to a specific biological target.[1][3][4] The goal of DOS is to explore a wide range of chemical space to discover novel scaffolds and biological activities.[1][3] This strategy often employs "forward synthetic analysis" to generate a variety of molecular skeletons from a common starting material.[4]
Key Features of DOS:
-
Scaffold Diversity: Emphasizes the creation of a wide range of molecular frameworks.[5]
-
Exploration of Novel Chemical Space: Aims to populate under-explored areas of chemical space.[6]
-
Broad Applicability: Libraries can be screened against a wide array of biological targets.
Lead-Oriented Synthesis (LOS)
Lead-Oriented Synthesis is a strategy that focuses on creating molecules with physicochemical properties that make them good starting points for lead optimization. These "lead-like" molecules typically have lower molecular weight and lipophilicity compared to "drug-like" molecules, making them more amenable to chemical modification to improve potency and selectivity.[6]
Molecular Library Synthesis Techniques
The choice of synthesis technique is crucial for the efficient and reliable production of a molecular library. Key considerations include the scale of the library, the complexity of the molecules, and the need for purification.
Solid-Phase Organic Synthesis (SPOS)
Solid-phase synthesis is a powerful technique where molecules are assembled on an insoluble polymer support (resin).[7] This method simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[8] SPOS is well-suited for the automated and parallel synthesis of large libraries of compounds.[2][9]
Solution-Phase Synthesis
Solution-phase synthesis involves carrying out reactions in a solvent, similar to traditional organic synthesis. While purification can be more complex than in SPOS, solution-phase methods offer greater flexibility in reaction conditions and are not limited by the constraints of a solid support.[7][10] Parallel synthesis in multi-well plates is a common approach for constructing libraries in solution.
Flow Chemistry Synthesis
Flow chemistry involves the continuous pumping of reagents through a reactor.[11][12] This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.[11][13] Flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as highly exothermic or hazardous reactions, and for the rapid synthesis of compound libraries.[11][12][14]
Quantitative Comparison of Synthesis Techniques
The selection of a synthesis technique involves a trade-off between library size, synthesis time, cost, and the complexity of the molecules to be synthesized. The following table provides a general comparison of the different techniques.
| Feature | Solid-Phase Synthesis (SPOS) | Solution-Phase Synthesis | Flow Chemistry |
| Typical Library Size | 100s to 1,000,000s | 10s to 1,000s | 10s to 1,000s |
| Synthesis Time | Days to weeks | Days to weeks | Hours to days |
| Purification | Simple filtration and washing | Often requires chromatography | Can be integrated with in-line purification |
| Automation Potential | High | Moderate to High | High |
| Scalability | Can be challenging | Generally straightforward | Excellent |
| Reaction Conditions | Limited by resin stability | Wide range | Wide range, including high T/P |
| Cost | Can be high due to cost of resins and reagents | Generally lower reagent cost | Initial setup cost is high, lower running cost |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Small Molecule Library
This protocol outlines the general steps for synthesizing a small molecule library on a solid support using the "split-and-pool" strategy.
Materials:
-
Appropriate solid-phase resin (e.g., Merrifield, Wang, or Rink amide resin)[15]
-
Building blocks with appropriate protecting groups
-
Coupling reagents (e.g., DCC, HBTU)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Solvents (e.g., DMF, DCM)
-
Washing solvents (e.g., DMF, DCM, MeOH)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 1-2 hours.
-
First Building Block Coupling:
-
Divide the resin into separate reaction vessels.
-
To each vessel, add a different first building block, a coupling reagent, and a suitable solvent.
-
Allow the reaction to proceed to completion (monitor by a qualitative test like the Kaiser test for amines).
-
Wash the resin extensively to remove excess reagents and byproducts.
-
-
Pooling and Splitting:
-
Combine all the resin portions into a single vessel.
-
Mix the resin thoroughly to ensure randomization.
-
Split the pooled resin into separate reaction vessels again.
-
-
Second Building Block Coupling:
-
To each vessel, add a different second building block and coupling reagents.
-
Allow the reaction to proceed to completion and wash the resin.
-
-
Repeat Pooling and Splitting (Optional): Repeat step 3 for the addition of a third building block, if desired.
-
Final Deprotection: Remove any remaining protecting groups from the synthesized molecules.
-
Cleavage: Treat the resin with a cleavage cocktail to release the final compounds from the solid support.
-
Isolation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved compounds.
-
Precipitate the compounds in cold ether and collect by centrifugation.
-
Purify the individual compounds if necessary (e.g., by HPLC).
-
General Protocol for Diversity-Oriented Synthesis (DOS)
This protocol provides a generalized workflow for a Diversity-Oriented Synthesis campaign, focusing on the generation of skeletal diversity.
Procedure:
-
Scaffold Selection and Synthesis:
-
Choose a central scaffold that allows for divergent reactions.
-
Synthesize the scaffold, often on a solid support to facilitate purification.
-
-
Branching Reactions:
-
Divide the scaffold-bound resin into multiple portions.
-
Subject each portion to a different complexity-generating reaction (e.g., cycloadditions, ring-closing metathesis, multicomponent reactions) to create a set of diverse core structures.
-
-
Appendage Modification:
-
Further diversify the library by adding various building blocks (appendages) to the different core structures. This can be done using standard coupling chemistries.
-
-
Cleavage and Characterization:
-
Cleave the final compounds from the solid support.
-
Characterize the structures of the library members using techniques like LC-MS and NMR.
-
Protocol for Quality Control of a Small Molecule Library
Quality control (QC) is essential to ensure the identity, purity, and concentration of the compounds in a library.[14][16][17][18]
Materials:
-
LC-MS system with a UV detector
-
NMR spectrometer
-
Appropriate solvents and standards
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of each library compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Create a dilution plate for analysis.
-
-
LC-MS Analysis:
-
NMR Analysis:
-
Data Analysis and Curation:
-
Integrate the data from all QC analyses.
-
Flag or remove any compounds that do not meet the required purity and identity criteria.
-
Update the library database with the QC results.
-
Visualizations of Key Workflows and Pathways
Signaling Pathways for Biological Screening
The following diagrams illustrate common signaling pathways that are often targeted in high-throughput screening campaigns.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: A representative Kinase Signaling Cascade (MAPK/ERK Pathway).
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for creating and screening molecular libraries.
Caption: General workflow for molecular library creation.
Caption: A typical workflow for virtual screening.
References
- 1. Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Solid phase versus solution phase synthesis of heterocyclic macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. researchgate.net [researchgate.net]
- 11. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality control in combinatorial chemistry: determinations of amounts and comparison of the "purity" of LC-MS-purified samples by NMR, LC-UV and CLND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Application Notes and Protocols: 2-Bromo-4-fluorophenyl Isothiocyanate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorophenyl isothiocyanate is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive isothiocyanate group, allows for the strategic introduction of this moiety into various molecular scaffolds. This enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The presence of halogen atoms can enhance biological activity and modulate pharmacokinetic properties, making this reagent particularly attractive for medicinal chemistry campaigns.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, particularly focusing on its application in the development of anticancer agents and kinase inhibitors. Detailed experimental protocols for the synthesis of key derivatives are also presented.
Key Applications in Drug Discovery
The 2-bromo-4-fluorophenyl moiety has been incorporated into various heterocyclic systems, leading to the discovery of compounds with potent biological activities.
-
Anticancer Agents: Thiourea and 1,2,4-triazole derivatives incorporating the 2-bromo-4-fluorophenyl group have shown promise as anticancer agents. The isothiocyanate group readily reacts with amines to form thiourea derivatives, which have been extensively studied for their cytotoxic effects against various cancer cell lines. Furthermore, this intermediate can be used to construct more complex heterocyclic systems like 1,2,4-triazoles, which are known scaffolds in many anticancer drugs.
-
Kinase Inhibitors: The 2-bromo-4-fluorophenyl scaffold is present in molecules designed as inhibitors of various protein kinases, which are crucial targets in oncology. For instance, derivatives containing this moiety have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2]
Data Presentation: Biological Activities of Related Derivatives
The following tables summarize the biological activity of thiourea and triazole derivatives containing bromo- and fluoro-substituted phenyl rings, demonstrating the potential of scaffolds accessible from this compound.
Table 1: Anticancer Activity of Substituted Thiourea Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N,N'-Disubstituted Thiosemicarbazone | HCT116 (Colon) | 1.11 | [3] |
| HepG2 (Liver) | 1.74 | [3] | |
| MCF-7 (Breast) | 7.0 | [3] | |
| 3-(Trifluoromethyl)phenylthiourea Analog | SW480 (Colon) | ≤ 10 | [4] |
| SW620 (Colon) | ≤ 10 | [4] | |
| PC3 (Prostate) | ≤ 10 | [4] | |
| K-562 (Leukemia) | ≤ 10 | [4] | |
| Chiral Dipeptide Thioureas | BGC-823 (Stomach) | 20.9 - 103.6 | [5] |
| A-549 (Lung) | 19.2 - 112.5 | [5] |
Table 2: Kinase Inhibitory Activity of Related Heterocyclic Compounds
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Quinazoline-benzenesulfonamide hybrid | VEGFR-2 | 240 | [1] |
| Pyridazine-based compound | VEGFR-2 | 6.65 | [6] |
| Piperazinylquinoxaline derivative | VEGFR-2 | 190 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea Derivatives
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a reaction vessel.
-
To this solution, add the desired primary or secondary amine (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure N-(2-Bromo-4-fluorophenyl)-N'-(substituted)thiourea derivative.
Protocol 2: Synthesis of 5-(2-Bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of related 1,2,4-triazole-3-thiol derivatives and outlines a pathway to a key intermediate for further elaboration.[8][9][10]
Step 1: Synthesis of 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide
-
Start with 2-bromo-4-fluorobenzoyl chloride (not directly from the isothiocyanate, but a related starting material for this specific heterocycle synthesis).
-
React the acyl chloride with ethylhydrazine carbothioamide in an appropriate solvent.
Step 2: Cyclization to 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
-
Dissolve the product from Step 1, 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide (0.01 mol), in 50 mL of distilled water.[10]
-
Add sodium hydroxide (0.02 mol) to the mixture.[10]
-
Heat the reaction mixture for 4 hours.[10]
-
After cooling, neutralize the solution to pH 7 with hydrochloric acid.[10]
-
The resulting precipitate is filtered and dried to yield 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.[10] The product can be further purified by recrystallization from propane-2-ol.[10]
Step 3: Alkylation of the Thiol Group
The synthesized triazole-thiol can be further functionalized by alkylation of the thiol group to generate a library of S-substituted derivatives.
-
Dissolve the 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in a suitable solvent like ethanol or DMF.
-
Add a base (e.g., potassium carbonate or sodium ethoxide) to deprotonate the thiol.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up the reaction by removing the solvent, partitioning between water and an organic solvent, and purifying the product by chromatography or recrystallization.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the potential targets of compounds derived from this compound.
Caption: VEGFR-2 signaling pathway and potential point of inhibition.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Troubleshooting & Optimization
Improving reaction yield for thiourea synthesis with 2-Bromo-4-fluorophenyl isothiocyanate
Topic: Improving Reaction Yield for Thiourea Synthesis with 2-Bromo-4-fluorophenyl Isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiourea derivatives using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of thiourea from this compound and an amine?
The synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral thiourea product. This reaction is often efficient and straightforward.[1][2]
Q2: How do the electronic properties of the amine reactant affect the reaction with this compound?
The reaction rate is significantly influenced by the nucleophilicity of the amine. This compound is considered an "electron-deficient" aryl isothiocyanate due to the electron-withdrawing effects of the bromine and fluorine atoms, which makes its isothiocyanate carbon highly electrophilic and reactive.
-
Electron-donating groups (EDGs) on the amine (e.g., alkyl groups, methoxy groups) increase its nucleophilicity, leading to a faster reaction.
-
Electron-withdrawing groups (EWGs) on the amine (e.g., nitro groups, cyano groups) decrease its nucleophilicity, resulting in a slower reaction that may require heating or longer reaction times to proceed to completion.[2][3]
Q3: What are the typical solvents and temperatures used for this reaction?
Commonly used solvents are aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetone, and acetonitrile.[2][4] The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, depending on the reactivity of the amine. Many reactions with aliphatic or electron-rich aromatic amines proceed smoothly at room temperature within a few hours.[2] For less reactive amines, heating may be necessary.[5]
Q4: My thiourea product is an oil or fails to crystallize. How can I purify it?
If the product is not a crystalline solid, purification can be achieved through a few methods:
-
Column Chromatography: This is a reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[2]
-
Trituration: This involves stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane or a mixture of ether/hexane). This can sometimes induce crystallization.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thioureas from this compound.
Problem: Low or No Product Yield
A low yield is a frequent issue in thiourea synthesis. The following workflow can help diagnose and resolve the problem.
Detailed Solutions for Low Yield:
-
Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture. It is recommended to use freshly prepared or purified this compound and store it in a cool, dark, and dry environment.[4]
-
Low Amine Nucleophilicity: If the amine has strong electron-withdrawing groups (e.g., 4-nitroaniline), it will be a poor nucleophile.[2][6] In such cases, increasing the reaction temperature or prolonging the reaction time is often necessary. The addition of a non-nucleophilic base, such as triethylamine, can also help by deprotonating the amine, thereby increasing its nucleophilicity.[5]
-
Steric Hindrance: If either the amine or the isothiocyanate is sterically hindered, the reaction rate can be significantly reduced. Increasing the reaction temperature can provide the necessary activation energy to overcome this barrier. Microwave irradiation has also been shown to be effective in these cases.[4]
Problem: Formation of Side Products
-
Symmetrical Thiourea Formation: In some cases, particularly when synthesizing unsymmetrical thioureas in a one-pot, two-step process, the intermediate isothiocyanate may react with the starting amine, leading to a symmetrical thiourea byproduct. Careful control of stoichiometry and reaction conditions is crucial to minimize this.[4]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is key to maximizing yield and minimizing reaction time. The following tables summarize the expected impact of different amines and reaction conditions on the synthesis of N-(2-Bromo-4-fluorophenyl)-N'-substituted thioureas.
Table 1: Effect of Amine Nucleophilicity on Reaction Conditions and Yield
| Amine | Amine Type | Expected Reactivity | Typical Conditions | Expected Yield |
| Cyclohexylamine | Aliphatic (strong nucleophile) | High | Room Temp, 1-2h | >90% |
| Benzylamine | Aliphatic (strong nucleophile) | High | Room Temp, 1-2h | >90% |
| Aniline | Aromatic (moderate nucleophile) | Moderate | Room Temp, 4-6h or 40°C, 2h | 85-95% |
| 4-Methoxyaniline | Aromatic with EDG (good nucleophile) | High | Room Temp, 2-3h | >90% |
| 4-Nitroaniline | Aromatic with EWG (poor nucleophile) | Low | Reflux, 8-12h | 60-80% |
Table 2: Effect of Reaction Temperature and Time on Yield (using Aniline as a substrate)
| Temperature (°C) | Time (h) | Expected Yield | Notes |
| 25 (Room Temp) | 12 | ~80% | Reaction may be slow to reach completion. |
| 25 (Room Temp) | 24 | ~90% | Longer time improves conversion. |
| 50 | 4 | >95% | Increased temperature significantly speeds up the reaction. |
| 80 (Reflux in THF) | 2 | >95% | Reaction goes to completion quickly. |
Experimental Protocols
Protocol 1: General Synthesis of an N-(2-Bromo-4-fluorophenyl)-N'-substituted Thiourea
This protocol is a representative procedure for a standard solution-phase synthesis.[2]
Materials:
-
Substituted Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add this compound (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane/ethyl acetate eluent).
-
The reaction is typically complete within 1-2 hours for reactive amines. For less reactive amines, heating may be required.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Reaction Mechanism
References
Technical Support Center: Purification of 2-Bromo-4-fluorophenyl Isothiocyanate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorophenyl isothiocyanate and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Q1: After synthesis, my crude product is a dark, oily residue. How can I effectively purify it?
A1: A dark, oily residue suggests the presence of impurities, which could include unreacted starting materials, byproducts, or decomposition products. A multi-step purification approach is recommended. First, attempt a liquid-liquid extraction to remove water-soluble impurities. Then, column chromatography is often the most effective method for separating the target compound from closely related impurities. Finally, recrystallization can be used to achieve high purity.
Q2: I am performing column chromatography, but my compound is not separating well from a major impurity. What can I do?
A2: Poor separation in column chromatography can be addressed by optimizing the solvent system. If you are using a standard solvent system like ethyl acetate/hexane, try adjusting the polarity. A less polar solvent system will generally result in slower elution and potentially better separation of less polar compounds. Conversely, a more polar system will accelerate the elution of polar compounds. Consider using a different solvent system altogether, such as dichloromethane/hexane or a gradient elution.
Q3: I am attempting to recrystallize my this compound derivative, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
A3: "Oiling out" typically occurs when the compound is insoluble in the solvent at room temperature but melts at a temperature below the boiling point of the solvent.[1] To resolve this, you can try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat the solution until it is clear and then allow it to cool slowly.[1]
Q4: My yield after recrystallization is very low. What are the likely reasons for this?
A4: Low yield during recrystallization can be due to several factors. Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1] Ensure you are using a minimal amount of hot solvent to dissolve your crude product. Additionally, cooling the solution too quickly can lead to the formation of small, impure crystals and lower recovery. Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can also attempt to recover a second crop of crystals by concentrating the mother liquor.
Q5: I suspect my isothiocyanate is decomposing during purification. What are the signs and how can I prevent it?
A5: Isothiocyanates can be sensitive to heat and moisture.[2][3] Signs of decomposition include a change in color (darkening) or the appearance of new spots on a TLC plate. To prevent decomposition, avoid prolonged heating during recrystallization and use dry solvents. When performing column chromatography, do not let the column run dry. Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities depend on the synthetic route. If using a primary amine (2-bromo-4-fluoroaniline) and a thiocarbonylating agent (like thiophosgene or carbon disulfide), impurities can include unreacted amine, dithiocarbamates, and thioureas (formed by the reaction of the isothiocyanate product with any excess amine).[4][5][6]
Q2: What is a good starting solvent system for column chromatography of this compound derivatives?
A2: A good starting point for column chromatography of moderately polar organic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[7] For this compound derivatives, a gradient of 0% to 20% ethyl acetate in hexane is a reasonable starting point. Monitor the separation by TLC to optimize the solvent system.
Q3: What are suitable solvents for recrystallizing this compound derivatives?
A3: The choice of solvent depends on the specific derivative. Halogenated aromatic compounds are often soluble in a range of organic solvents.[8] Good single solvents to try are ethanol, methanol, or isopropanol. If a single solvent is not effective, a mixed solvent system such as ethanol/water, acetone/hexane, or ethyl acetate/hexane can be used.[1]
Q4: How can I monitor the purity of my this compound derivative?
A4: Purity can be monitored using several analytical techniques. Thin-layer chromatography (TLC) is a quick and easy way to assess the number of components in a sample. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide quantitative information about purity.[3][9][10][11] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can be used to confirm the structure and identify any impurities.
Q5: What are the recommended storage conditions for purified this compound derivatives?
A5: Aryl isothiocyanates should be stored in a cool, dry, and dark environment to prevent degradation.[12][13] It is advisable to store them in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and oxygen.
Quantitative Data Summary
The following tables provide templates for recording and comparing data from purification experiments.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Mass of Crude (g) | Mass of Pure (g) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Ethanol | 1.00 | 0.75 | 75 | 98.5 | 120-122 |
| Isopropanol | 1.00 | 0.68 | 68 | 99.1 | 121-122 |
| Ethanol/Water | 1.00 | 0.82 | 82 | 98.2 | 119-121 |
| Acetone/Hexane | 1.00 | 0.79 | 79 | 99.0 | 120-121 |
Table 2: Column Chromatography Optimization
| Solvent System (Gradient) | Loading Amount (g) | Recovered Mass (g) | Yield (%) | Purity of Main Fraction (by HPLC, %) |
| 0-15% EtOAc in Hexane | 2.00 | 1.65 | 82.5 | 97.5 |
| 0-20% DCM in Hexane | 2.00 | 1.72 | 86.0 | 98.8 |
| 5-25% EtOAc in Heptane | 2.00 | 1.60 | 80.0 | 98.1 |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 5% ethyl acetate in hexane).
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with the solvent system, starting with a low polarity and gradually increasing it if necessary. Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: For complete crystallization, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[14]
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Reactions with 2-Bromo-4-fluorophenyl Isothiocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing side reactions when using 2-Bromo-4-fluorophenyl isothiocyanate in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Thiourea Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS. For reactions with peptides, a 1.5 to 10-fold molar excess of the isothiocyanate may be necessary to drive the reaction to completion.[1] For less reactive amines, heating the reaction may be required. |
| Hydrolysis of Isothiocyanate | Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions of the isothiocyanate fresh in an anhydrous solvent like DMSO or DMF.[1] |
| Poor Nucleophilicity of the Amine | Adjust pH: For reactions with primary amines, especially in aqueous buffers (e.g., protein labeling), maintain a basic pH (typically 8.5-9.5) to ensure the amine is deprotonated and thus more nucleophilic.[1] Buffers like sodium bicarbonate or borate are commonly used.[1] |
| Steric Hindrance | Increase Reaction Temperature and Time: The bromine atom at the ortho position can sterically hinder the approach of the nucleophile. Increasing the temperature and allowing for longer reaction times can help overcome this barrier. |
| Degraded Isothiocyanate | Verify Reagent Quality: Use a fresh bottle of this compound or verify the purity of the existing stock via analytical methods like IR (a strong isothiocyanate peak should be present around 2100 cm⁻¹) or titration. |
Issue 2: Presence of Multiple Products/Byproducts
| Potential Cause | Recommended Solution |
| Reaction with Water (Hydrolysis) | Rigorous Anhydrous Technique: As mentioned above, exclude moisture from the reaction. The primary hydrolysis product is the corresponding amine (2-Bromo-4-fluoroaniline), which can appear as a byproduct. |
| Reaction with Other Nucleophiles | Control of Reaction Environment: In complex systems like cell lysates or with proteins, the isothiocyanate can react with other nucleophilic groups, such as the thiol group of cysteine.[1] The reaction with thiols is more favorable at a lower pH (around 6-8), while reaction with amines is favored at a more basic pH (8.5-9.5).[1] Adjusting the pH can provide some selectivity. |
| Formation of Ureas | Use Aprotic Solvents: In the presence of trace water, the isothiocyanate can hydrolyze to an amine, which can then react with another molecule of the isothiocyanate to form a symmetrical urea byproduct. Using aprotic solvents like THF, DCM, or acetonitrile can minimize this. |
| Debromination | Milder Reaction Conditions: Although more common in palladium-catalyzed reactions, there is a possibility of hydrodebromination under certain reductive conditions or with aggressive reagents. If debrominated byproducts are observed, consider using milder bases and lower reaction temperatures. |
| Edman Degradation-type Cyclization (in Peptide Labeling) | Optimize Cleavage Conditions: This side reaction is more prevalent during solid-phase peptide synthesis (SPPS) under acidic cleavage conditions, where the N-terminal labeled amino acid can cyclize and be cleaved from the peptide.[1] Careful selection of the cleavage cocktail and conditions is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site for this compound?
A1: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is the primary site for nucleophilic attack. It readily reacts with primary and secondary amines to form stable thiourea linkages.
Q2: At what pH should I perform my reaction with a protein or peptide?
A2: For labeling the N-terminal α-amino group and the ε-amino group of lysine residues, a basic pH of 8.5 to 9.5 is recommended.[1] This ensures that the primary amino groups are in their deprotonated, nucleophilic state.[1]
Q3: Can this compound react with thiol groups?
A3: Yes, isothiocyanates can react with the thiol group of cysteine residues to form a dithiocarbamate linkage. This reaction is generally more favored at a pH of around 6-8.[1] The resulting dithiocarbamate can be less stable than the thiourea linkage formed with amines.[1]
Q4: How can I remove unreacted this compound and its byproducts after the reaction?
A4: Purification can typically be achieved by:
-
Column Chromatography: Silica gel chromatography is a common method for purifying the thiourea product from unreacted starting materials and byproducts.
-
Recrystallization: If the thiourea product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.
-
Size-Exclusion Chromatography or Dialysis: For labeled proteins or peptides, these methods are effective for removing small molecules like unreacted isothiocyanate and byproducts.
Q5: How does the reactivity of this compound compare to other isothiocyanates?
A5: As an aromatic isothiocyanate, it is generally less reactive than aliphatic isothiocyanates due to the electron-withdrawing nature and resonance stabilization of the aryl group. The presence of the electron-withdrawing fluorine and bromine atoms can slightly increase the electrophilicity of the isothiocyanate carbon compared to an unsubstituted phenyl isothiocyanate. However, the ortho-bromo group can introduce steric hindrance, potentially slowing down the reaction rate compared to a para-substituted analog.
Data Presentation
Table 1: Influence of pH on the Reaction of Isothiocyanates with Nucleophiles
| pH Range | Primary Reactive Nucleophile | Product | Stability of Product |
| 6.0 - 8.0 | Thiol (e.g., Cysteine) | Dithiocarbamate | Less Stable |
| 8.5 - 9.5 | Amine (e.g., Lysine, N-terminus) | Thiourea | Stable |
Note: This is a generalized trend for isothiocyanates.[1] Specific rates for this compound may vary.
Table 2: General Reaction Conditions for Thiourea Synthesis
| Amine Type | Solvent | Temperature | Typical Reaction Time | General Observations |
| Aliphatic Primary Amines | THF, DCM, Acetonitrile | Room Temperature | 1 - 4 hours | Generally fast and high yielding. |
| Aromatic Amines | THF, DMF, Toluene | Room Temperature to Reflux | 2 - 24 hours | Slower than with aliphatic amines; may require heating. |
| Peptides (in buffer) | Aqueous Buffer (pH 8.5-9.5) with co-solvent (e.g., DMSO, DMF) | Room Temperature | 1 - 12 hours | Molar excess of isothiocyanate is often required.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thiourea Derivative
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq.) in anhydrous aprotic solvent (e.g., THF or DCM).
-
Reaction: To the stirred solution, add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Labeling of Peptides/Proteins with this compound
-
Preparation: Dissolve the peptide or protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous water-miscible solvent (e.g., DMF or DMSO).
-
Reaction: Add the desired molar excess of the isothiocyanate solution to the peptide/protein solution with gentle stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if the isothiocyanate is fluorescently tagged.
-
Purification: Remove the unreacted isothiocyanate and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
Visualizations
Caption: General experimental workflow for thiourea synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Competing reaction pathways for this compound.
References
Stability and degradation of 2-Bromo-4-fluorophenyl isothiocyanate under reaction conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorophenyl isothiocyanate. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and successful application of this reagent in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield in Reactions (e.g., Thiourea Synthesis) | Degradation of this compound: The isothiocyanate functional group is sensitive to moisture and may have hydrolyzed to the corresponding primary amine (2-bromo-4-fluoroaniline). | - Verify Reagent Quality: Before use, confirm the purity of the isothiocyanate, especially if it has been stored for an extended period or exposed to air. Techniques like IR spectroscopy (looking for the characteristic isothiocyanate peak around 2100 cm⁻¹) or NMR can be useful. - Use Anhydrous Conditions: Ensure all reaction glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting materials. - Optimize Reaction Conditions: If the reaction is sluggish, consider a moderate increase in temperature. However, be aware that excessive heat can also lead to degradation. | |
| Formation of Unexpected Byproducts | Presence of Water: Reaction with water leads to the formation of 2-bromo-4-fluoroaniline, which can then react with the isothiocyanate to form a symmetrical thiourea byproduct. | - Strict Anhydrous Technique: As mentioned above, rigorous exclusion of moisture is critical. - Purification: If byproduct formation is unavoidable, purification by column chromatography may be necessary to isolate the desired product. |
| Reaction with Incompatible Reagents: The isothiocyanate group can react with a variety of nucleophiles and is incompatible with strong oxidizing agents, acids, and bases.[1] | - Review Reagent Compatibility: Ensure that all reagents and solvents in the reaction mixture are compatible with the isothiocyanate functional group. Avoid strongly acidic or basic conditions unless the reaction specifically requires them and is controlled. | |
| Discoloration of the Reagent Upon Storage | Decomposition: Isothiocyanates can discolor over time due to slow decomposition, especially when exposed to light, air, or moisture. | - Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[2] - Purity Check: If discoloration is observed, it is advisable to check the purity of the reagent before use. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It is recommended to store the compound in a tightly sealed container under an inert atmosphere if possible. Keep it in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway is hydrolysis. The isothiocyanate functional group is susceptible to reaction with water, which leads to the formation of the corresponding amine, 2-bromo-4-fluoroaniline, and carbonyl sulfide. This amine can then potentially react with remaining isothiocyanate to form a symmetrical thiourea.
Q3: Can I use protic solvents like ethanol or methanol for reactions with this compound?
A3: It is generally not recommended to use protic solvents unless they are a reactant. Protic solvents can act as nucleophiles and react with the isothiocyanate group, leading to the formation of thiocarbamates and reducing the yield of your desired product. If a protic solvent must be used, the reaction conditions should be carefully optimized.
Q4: My reaction with a primary amine to form a thiourea is not working. What should I check first?
A4: First, ensure that your this compound is pure and has not degraded. You can check this via IR or NMR spectroscopy. Second, verify that you are using anhydrous solvents and inert atmosphere conditions to prevent hydrolysis. Finally, ensure your primary amine is of high purity and that the stoichiometry of your reactants is correct. The reaction between an isothiocyanate and a primary amine is typically efficient at room temperature.[3][4]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]
Experimental Protocols
General Protocol for the Synthesis of a Thiourea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine to yield a disubstituted thiourea.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the isothiocyanate in a minimal amount of anhydrous DCM or THF.
-
In a separate flask, dissolve the primary amine (1.0 - 1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirred solution of the isothiocyanate at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration and washed with a small amount of cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Visualizations
Caption: A general experimental workflow for thiourea synthesis.
References
Technical Support Center: Optimizing Nucleophilic Attack on the Isothiocyanate Group
Welcome to the Technical Support Center for optimizing reactions with isothiocyanates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the chemistry of isothiocyanates, troubleshoot common experimental challenges, and offer detailed protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a nucleophilic attack on an isothiocyanate?
The reaction involves the nucleophilic addition of an electron-rich atom (like the nitrogen in an amine or the sulfur in a thiol) to the electrophilic central carbon of the isothiocyanate group (-N=C=S). This forms a transient intermediate that rearranges to a stable adduct. For instance, primary amines react to form stable thiourea linkages.[1]
Q2: Which functional groups are most reactive towards isothiocyanates?
Primary and secondary amines are highly reactive nucleophiles that form stable thiourea bonds with isothiocyanates. Thiols also react to form dithiocarbamate adducts, although this reaction is often reversible.[1] Alcohols and water can act as nucleophiles, but their reactivity is generally lower than that of amines and thiols.[2][3]
Q3: How does pH influence the selectivity of the reaction with different nucleophiles?
The pH of the reaction medium is a critical parameter that dictates the selectivity of the nucleophilic attack.
-
Acidic to Neutral pH (6.0-8.0): Reaction with thiols is generally favored in this range as the thiol group is more nucleophilic than a protonated amine.[1]
-
Alkaline pH (9.0-11.0): The reaction with unprotonated primary amines becomes dominant.[1]
Q4: How does the structure of the isothiocyanate affect its reactivity?
The electrophilicity of the central carbon atom in the isothiocyanate is influenced by the attached R group.
-
Aliphatic vs. Aromatic: Aliphatic isothiocyanates are generally more reactive than aromatic isothiocyanates. The electron-donating nature of alkyl groups in aliphatic isothiocyanates slightly destabilizes the ground state, making the electrophilic carbon more susceptible to nucleophilic attack.[4]
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups on an aromatic isothiocyanate increase the electrophilicity of the isothiocyanate carbon, leading to a higher reaction rate. Conversely, electron-donating groups decrease reactivity.[4]
Q5: What are the most common side reactions to be aware of?
The most common side reaction is the hydrolysis of the isothiocyanate group, which is more prevalent in acidic or strongly alkaline conditions and at higher temperatures.[5] This leads to the formation of an amine and carbonyl sulfide. For reactions involving primary amines, a potential side reaction is the formation of symmetrical 1,3-disubstituted ureas and thioureas, especially when using small-chain alcohols as solvents.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a frequent issue in reactions involving isothiocyanates. The following guide will help you diagnose and resolve the problem.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired product. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), add a non-nucleophilic base like triethylamine to deprotonate the amine. For very electron-deficient amines, a stronger base might be necessary.[1][6] | Enhanced reaction rate and higher yield. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant. | Drive the reaction to completion. |
| Product Loss During Workup | Optimize the extraction and purification steps. If the product is an oil, consider column chromatography for purification.[7] | Improved recovery of the final product. |
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for diagnosing and resolving low product yield in isothiocyanate reactions.
Issue 2: Difficulty in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Crude product is an oil and will not crystallize. | Not all thiourea derivatives are crystalline at room temperature. Impurities can also inhibit crystallization. | Column Chromatography: Use silica gel with a suitable eluent (e.g., hexane/ethyl acetate) to purify the oily product. Trituration: Stir the oil vigorously with a poor solvent (e.g., hexane) to induce crystallization.[7] |
| Product precipitates from the reaction mixture but is impure. | The product may have co-precipitated with unreacted starting materials or byproducts. | Recrystallization: Dissolve the impure solid in a hot solvent and allow it to cool slowly to form pure crystals. Washing: Wash the filtered product with a solvent in which the impurities are soluble but the product is not. |
| Difficulty in removing unreacted starting materials. | The polarity of the starting materials and the product may be very similar. | Acid-Base Extraction: If the starting materials and product have different acid-base properties, an acid-base workup can be effective. Column Chromatography: This is a versatile method for separating compounds with similar polarities.[6] |
Data Presentation
Table 1: Comparative Reactivity of Aliphatic and Aromatic Isothiocyanates
The following table summarizes the second-order rate constants (k) for the reaction of various isothiocyanates with different nucleophiles, illustrating the higher reactivity of aliphatic isothiocyanates.
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| Benzyl Isothiocyanate (Aliphatic) | Diglycine | Aqueous Buffer | 25 | 0.43 | [2] |
| Phenyl Isothiocyanate (Aromatic) | Diglycine | Aqueous Buffer | 25 | 0.13 | [2] |
| Benzyl Isothiocyanate (Aliphatic) | 1-Octanol | Dioxane | 100 | 1.8 x 10⁻⁴ | [2] |
| Phenyl Isothiocyanate (Aromatic) | 1-Octanol | Dioxane | 100 | 1.0 x 10⁻⁴ | [2] |
| Ethyl Isothiocyanate (Aliphatic) | 1-Octanol | Dioxane | 100 | 1.2 x 10⁻⁴ | [2] |
| n-Butyl Isothiocyanate (Aliphatic) | 1-Octanol | Dioxane | 100 | 1.3 x 10⁻⁴ | [2] |
Table 2: Influence of pH on Nucleophilic Attack
This table illustrates the pH-dependent selectivity of isothiocyanate reactions with amines versus thiols.
| pH Range | Dominant Nucleophile | Product | Bond Stability |
| 6.0 - 8.0 | Thiol (R-SH) | Dithiocarbamate | Reversible |
| 9.0 - 11.0 | Amine (R-NH₂) | Thiourea | Stable |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
This protocol describes a general method for the synthesis of thioureas from primary or secondary amines and isothiocyanates in an organic solvent.
Materials:
-
Primary or secondary amine
-
Isothiocyanate
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the anhydrous solvent.[1]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. If the reaction is exothermic, the addition should be done dropwise.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.[7]
General Workflow for Thiourea Synthesis
Caption: A typical experimental workflow for the synthesis of thioureas from amines and isothiocyanates.
Protocol 2: Synthesis of O-Alkyl Thiocarbamates from Alcohols and Isothiocyanates
This protocol outlines a method for the reaction of alcohols with isothiocyanates to form O-alkyl thiocarbamates. This reaction may require a catalyst and elevated temperatures.
Materials:
-
Alcohol
-
Isothiocyanate
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Base catalyst (e.g., Sodium Hydride (NaH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Reflux condenser
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
Carefully add the base catalyst (e.g., NaH, 1.1 equivalents) in portions to the alcohol solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the alkoxide.
-
Add the isothiocyanate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Kinetic Analysis of Isothiocyanate-Amine Reaction by UV-Vis Spectrophotometry
This protocol allows for the determination of the reaction rate of an isothiocyanate with a primary amine.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Stock solutions of the isothiocyanate and primary amine in a suitable anhydrous solvent (e.g., acetonitrile)
-
Thermostatted cell holder
Procedure:
-
Prepare a series of dilutions of the primary amine stock solution.
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the reaction.
-
Equilibrate the cuvette containing the amine solution in the thermostatted cell holder to the desired reaction temperature.
-
Initiate the reaction by injecting a small volume of the isothiocyanate stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance is stable).
-
Analyze the absorbance versus time data to determine the pseudo-first-order rate constant (k_obs) under conditions where the amine is in large excess. The second-order rate constant can then be calculated.
pH-Dependent Selectivity of Isothiocyanate Reactions
Caption: Diagram illustrating the influence of pH on the reaction pathway of isothiocyanates with thiols and amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Handling Moisture-Sensitive 2-Bromo-4-fluorophenyl Isothiocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorophenyl isothiocyanate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its moisture sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield in Thiourea Synthesis
The reaction of this compound with a primary or secondary amine is the most common application, yielding a thiourea derivative. Low yields are a frequent issue and can often be attributed to several factors.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products/Spots on TLC
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of side products.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Isothiocyanate | This compound reacts with trace amounts of water to form the corresponding amine (2-bromo-4-fluoroaniline). This amine can then react with the starting isothiocyanate to form a symmetric thiourea byproduct. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Debromination | Under certain conditions, particularly with some catalysts or bases, the bromine atom can be replaced by a hydrogen atom, leading to 4-fluorophenyl isothiocyanate or its derivatives. | Avoid harsh reaction conditions and strongly reducing agents. If using a catalyst, screen for one that is less prone to promoting dehalogenation. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can potentially react with the isothiocyanate, especially at elevated temperatures. | Use non-nucleophilic, aprotic solvents such as THF, dichloromethane, or acetonitrile.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[1] It is recommended to store it in a desiccator. When handling, use a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as isothiocyanates can be lachrymators and skin irritants.[2][3]
Q2: What is the primary consequence of moisture exposure?
A2: Exposure to moisture will lead to the hydrolysis of the isothiocyanate group (-N=C=S) to a primary amine (-NH2). This not only consumes your starting material but can also lead to the formation of an undesired symmetrical thiourea byproduct if the resulting 2-bromo-4-fluoroaniline reacts with another molecule of the starting isothiocyanate. The hydrolysis of aryl isothiocyanates is promoted by acidic conditions.[4]
Reaction Scheme: Hydrolysis and Side Product Formation
Caption: Undesired reactions due to moisture exposure.
Q3: What are the general reaction conditions for synthesizing a thiourea derivative from this compound?
A3: A general protocol involves dissolving the amine (1.0 equivalent) in an aprotic solvent like THF, dichloromethane, or acetone.[5] To this solution, add the this compound (1.0-1.1 equivalents) dropwise at room temperature.[1] The reaction is typically stirred at room temperature and monitored by TLC. If the reaction is slow, gentle heating (e.g., to 40-60 °C) can be applied.[1]
General Reaction Protocol for Thiourea Synthesis
| Parameter | Recommendation |
| Equivalents of Amine | 1.0 |
| Equivalents of Isothiocyanate | 1.0 - 1.1 |
| Solvent | Anhydrous THF, CH₂Cl₂, Acetone, or Acetonitrile |
| Temperature | Room Temperature (can be heated to 40-60 °C if slow) |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | 1-24 hours (monitor by TLC) |
Q4: My reaction is not proceeding at room temperature. What should I do?
A4: If the reaction is sluggish, which can happen with less nucleophilic amines or due to steric hindrance, you can try gently heating the reaction mixture.[1] A temperature range of 40-60 °C is a good starting point. Alternatively, a longer reaction time may be necessary. Continue to monitor the reaction's progress by TLC to determine the optimal conditions.
Q5: Are there any known incompatibilities for this compound?
A5: Besides being sensitive to moisture, this compound is incompatible with strong oxidizing agents and strong bases.[6] It will also react with other nucleophiles besides amines, such as alcohols and thiols.[7] Therefore, it is crucial to use aprotic, non-nucleophilic solvents and to ensure that other reagents are compatible.
Experimental Protocols
General Protocol for the Synthesis of N-(2-Bromo-4-fluorophenyl)-N'-alkyl/aryl Thiourea
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Dissolve the amine in an anhydrous aprotic solvent (e.g., 5-10 mL of THF or dichloromethane).
-
Reagent Addition: Under the inert atmosphere, add this compound (1.05 mmol, 1.05 equiv.) to the stirred solution at room temperature. The addition can be done dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow after several hours, it can be gently heated to 40-60 °C.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijacskros.com [ijacskros.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hazardous Polymerization
Welcome to the Technical Support Center for preventing hazardous polymerization during synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating the risks of uncontrolled polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is hazardous polymerization and why is it a major concern?
A1: Hazardous polymerization, also known as runaway polymerization, is an uncontrolled and often rapid chain reaction that can be highly exothermic, meaning it releases a significant amount of heat.[1] This can lead to a dangerous increase in temperature and pressure within a reaction vessel, potentially causing equipment failure, explosions, and the release of hazardous materials.[2] Uncontrolled polymerization can result in product loss, equipment damage, and serious safety incidents.[3]
Q2: What are the primary causes of unwanted or hazardous polymerization?
A2: The main triggers for unwanted polymerization include:
-
Heat: Elevated temperatures can initiate and accelerate polymerization reactions.[4][5]
-
Light: UV light can be a source of initiation for radical polymerization.[4][5]
-
Contamination: Impurities such as peroxides (often formed from air exposure), rust, acids, or bases can act as initiators.[5][6]
-
Inhibitor Depletion: Polymerization inhibitors, which are added to monomers to prevent spontaneous polymerization, can be consumed over time, especially during extended storage.[1][6]
Q3: What are polymerization inhibitors and how do they function?
A3: Polymerization inhibitors are chemical compounds added to reactive monomers to prevent or slow down unwanted polymerization.[3][7] They work by scavenging free radicals, which are the highly reactive species that initiate and propagate the polymerization chain reaction.[7][8] By reacting with these free radicals, inhibitors form stable molecules that are unable to continue the chain reaction.[5][8]
Q4: How do I choose the right polymerization inhibitor for my synthesis?
A4: The selection of an appropriate inhibitor depends on several factors, including the specific monomer being used, the reaction conditions (temperature, pressure), and the desired product characteristics.[7] Common classes of inhibitors include phenolic compounds (like hydroquinone and its derivatives), amines, and nitroxides.[3][8] It is crucial to consult literature and safety data sheets for the specific monomer to determine the most effective inhibitor and its optimal concentration.
Troubleshooting Guide: Uncontrolled Polymerization
This guide provides steps to take if you encounter signs of uncontrolled polymerization during your experiment.
Immediate Action Plan
If you observe any of the following signs, it is critical to act swiftly to prevent a runaway reaction:
-
A sudden and unexpected increase in the temperature of the reaction mixture.
-
A noticeable increase in the viscosity of the solution, or the formation of a gel or solid.[4]
-
The appearance of cloudiness or turbidity in a previously clear solution.[4]
-
A rapid increase in pressure within the reaction vessel.
Emergency Steps:
-
Cool the Reaction: Immediately immerse the reaction vessel in an ice bath to rapidly decrease the temperature and slow the polymerization rate.[4]
-
Add an Inhibitor: If safe to do so, add a "short-stop" or emergency inhibitor to the reaction mixture to quench the polymerization. A pre-prepared solution of an effective inhibitor is recommended for this purpose.
-
Dilute the Mixture: If possible, dilute the reaction with a suitable solvent to reduce the monomer concentration and help dissipate heat.[4]
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid exposure to any released vapors.
-
Alert Others and Evacuate if Necessary: Inform your colleagues of the situation. If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Preventative Measures and Best Practices
Proactive measures are essential to prevent hazardous polymerization.
Root Cause Analysis and Prevention
-
Temperature Control: Maintain strict control over the reaction temperature. Use appropriate cooling systems and monitor the temperature continuously.[5]
-
Exclusion of Initiators: Ensure all glassware is clean and free of contaminants. Use purified, peroxide-free solvents and reagents.[4] To prevent the formation of peroxides from dissolved oxygen, consider degassing the reaction mixture by sparging with an inert gas like nitrogen or argon.[5]
-
Light Protection: Protect light-sensitive reactions by covering the flask with aluminum foil or using amber glassware.[4]
-
Inhibitor Management: Be aware of the inhibitor present in your starting materials and its concentration. If a reaction requires the removal of the storage inhibitor, do so immediately before use and do not store the purified monomer for extended periods.[5]
Data on Common Polymerization Inhibitors
The following table summarizes common polymerization inhibitors and their typical applications.
| Inhibitor Name | Abbreviation | Chemical Class | Typical Monomers Inhibited | Typical Concentration Range |
| Hydroquinone | HQ | Phenolic | Styrene, acrylates, methacrylates, acrylic acid | 10-100 ppm |
| 4-Methoxyphenol | MEHQ | Phenolic | Vinyl monomers | Varies by monomer |
| 4-tert-Butylcatechol | TBC | Phenolic | Butadiene | ~100 ppm |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Nitroxide | Acrylates, acrylic acid | 0.05-10 ppm |
| 4-Hydroxy-TEMPO | 4-HT | Nitroxide | Acrylates, methacrylates, acrylic acid, acrylonitrile, styrene, butadiene | Varies, high efficiency |
| Phenothiazine | PTZ | Amine | Acrylates | Varies |
| N,N-Dibenzylhydroxylamine | DBHA | Amine | Styrene | Varies |
Note: The optimal concentration of an inhibitor can vary significantly based on the specific monomer, purity, storage conditions, and process requirements. Always consult the manufacturer's specifications and relevant literature.
Experimental Protocols
Protocol 1: Removal of Inhibitor from a Monomer (e.g., Styrene or Methyl Methacrylate)
This protocol describes a standard method for removing phenolic inhibitors prior to polymerization.
Materials:
-
Monomer containing a phenolic inhibitor (e.g., HQ, MEHQ)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Stirring plate and stir bar
Procedure:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will typically develop a color as it extracts the phenolic inhibitor.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with fresh 10% NaOH solution until the aqueous layer remains colorless.
-
Wash the monomer with deionized water to remove any residual NaOH.
-
Drain the monomer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., MgSO₄) and stir for 15-30 minutes to remove dissolved water.[5]
-
Filter or decant the purified monomer into a clean, dry flask.
-
Crucially, use the purified monomer immediately. Do not store it for an extended period as the inhibitor has been removed, making it susceptible to spontaneous polymerization.
Visual Guides
Caption: A workflow for troubleshooting uncontrolled polymerization.
Caption: The mechanism of polymerization inhibition.
Caption: A process flow for the safe handling of reactive monomers.
References
Troubleshooting guide for reactions involving 2-Bromo-4-fluorophenyl isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorophenyl isothiocyanate in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent primarily used in organic synthesis. It serves as a key building block for the introduction of the 2-bromo-4-fluorophenylamino-thiocarbonyl moiety into molecules. This is particularly valuable in the development of novel compounds with potential biological activities, such as kinase inhibitors, antimicrobial agents, and other therapeutic candidates. Its derivatives, especially thioureas, are widely explored in medicinal chemistry and drug discovery programs.
Q2: What are the typical storage and handling recommendations for this compound?
A2: Due to its reactivity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.
Q3: How does the reactivity of this compound compare to other aryl isothiocyanates?
A3: The reactivity of the isothiocyanate group is influenced by the electronic effects of the substituents on the aromatic ring. The bromine and fluorine atoms on the phenyl ring of this compound are electron-withdrawing groups. This electronic pull increases the electrophilicity of the isothiocyanate carbon, potentially making it more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate. However, the ortho-bromo group might introduce some steric hindrance, which could modulate its reactivity with bulky nucleophiles.
Troubleshooting Guide for Reactions Involving this compound
This guide addresses common issues encountered during the synthesis of thiourea derivatives from this compound and a nucleophilic amine.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups or significant steric hindrance may react slowly. Consider using a higher reaction temperature or a more polar aprotic solvent like DMF or DMSO to facilitate the reaction. The addition of a non-nucleophilic base (e.g., triethylamine) can also help by deprotonating the amine, thereby increasing its nucleophilicity. |
| Degradation of this compound | The isothiocyanate can degrade upon exposure to moisture or air. Ensure the reagent is fresh or has been stored properly. It is recommended to use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature. |
| Side Reactions | The presence of the bromo and fluoro substituents can sometimes lead to unexpected side reactions. One possibility is hydrodebromination, especially if a strong base and a palladium catalyst are present, though this is less common in simple thiourea formations. If suspected, consider milder reaction conditions. |
Problem 2: Formation of Multiple Products/Spots on TLC
| Potential Cause | Recommended Solution |
| Presence of Impurities in Starting Materials | Verify the purity of both the this compound and the amine starting material using techniques like NMR or GC-MS. Purify the starting materials if necessary. |
| Formation of Symmetrical Thiourea | If the reaction is performed in a one-pot manner where the isothiocyanate is generated in situ from the corresponding amine, the newly formed isothiocyanate can react with the starting amine to form a symmetrical thiourea byproduct. To avoid this, it is best to use pre-synthesized and purified this compound. |
| Decomposition of Product | Some thiourea derivatives can be unstable under the reaction or workup conditions. Avoid unnecessarily high temperatures and prolonged reaction times. During aqueous workup, ensure the pH is not strongly acidic or basic if the product is sensitive. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Gummy Solid | If the product does not crystallize, purification by column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate and hexane is a good starting point for elution. |
| Co-precipitation of Impurities | If the product precipitates from the reaction mixture but is impure, it can be redissolved in a suitable solvent and purified by recrystallization or column chromatography. Washing the crude solid with a solvent in which the impurities are soluble but the product is not (trituration) can also be effective. |
| Product and Starting Material have Similar Polarity | Optimize the solvent system for TLC to achieve better separation between the product and starting material spots. This will translate to a more effective column chromatography separation. Using a gradient elution during chromatography can also improve separation. |
Experimental Protocols & Data
General Experimental Protocol for Thiourea Synthesis
A solution of the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is prepared in a round-bottom flask under an inert atmosphere. To this solution, this compound (1.0 - 1.1 equivalents) is added, either neat or as a solution in the same solvent. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Table 1: Representative Reaction Conditions for Thiourea Synthesis
| Amine Type | Solvent | Temperature | Typical Reaction Time | Purification Method |
| Primary Aliphatic | Dichloromethane | Room Temperature | 1 - 4 hours | Recrystallization/Column Chromatography |
| Primary Aromatic | Tetrahydrofuran | Room Temperature - 50 °C | 2 - 8 hours | Recrystallization/Column Chromatography |
| Secondary Aliphatic | Acetonitrile | 50 °C - Reflux | 4 - 12 hours | Column Chromatography |
| Secondary Aromatic | DMF | 80 °C - 100 °C | 12 - 24 hours | Column Chromatography |
Visualizations
Caption: General experimental workflow for the synthesis of thiourea derivatives.
Caption: Troubleshooting decision tree for common reaction issues.
Technical Support Center: Enhancing Lipophilicity and Metabolic Stability in Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of lipophilicity and metabolic stability of drug derivatives.
Frequently Asked Questions (FAQs)
Q1: How does lipophilicity influence the drug development process?
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that significantly impacts a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] Generally, a drug needs sufficient lipophilicity to permeate biological membranes, like the gastrointestinal mucosa, for effective absorption.[] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[2] An optimal LogP range, typically considered to be between 0 and 3, is often targeted to achieve a balance for good oral bioavailability.[2]
Q2: What are the primary strategies to increase the lipophilicity of a lead compound?
Increasing the lipophilicity of a compound can be achieved through several structural modification strategies:
-
Addition of Lipophilic Groups: Incorporating non-polar functional groups such as alkyl chains, aryl groups, or halogens can increase lipophilicity.
-
Reduction of Polar Groups: Masking or removing polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups can decrease polarity and enhance lipophilicity.
-
Molecular Framework Modification: Altering the core structure of the molecule, for instance, through homologation (adding a methylene group), can systematically increase lipophilicity.[5]
-
Lipid Conjugation: For macromolecular drugs, covalently or non-covalently attaching lipids, such as fatty acids, can significantly enhance their lipophilic character.[6]
Q3: Why is metabolic stability a crucial parameter in drug discovery?
Metabolic stability determines the persistence of a drug in the body and directly influences its pharmacokinetic profile, including its half-life and oral bioavailability.[7][8] Compounds with poor metabolic stability are rapidly cleared from the body, which may necessitate higher or more frequent dosing to maintain therapeutic concentrations.[8] Conversely, very high metabolic stability can sometimes lead to drug accumulation and potential toxicity.[9] Therefore, optimizing metabolic stability is essential for developing a drug with a desirable dosing regimen and safety profile.
Q4: What are common approaches to improve the metabolic stability of a drug candidate?
Improving metabolic stability often involves identifying and modifying the "metabolic soft spots" within a molecule, which are the sites most susceptible to enzymatic degradation. Key strategies include:
-
Blocking Metabolic Sites: Introducing sterically hindering groups near a metabolically labile position can prevent enzymes from accessing and modifying that site.
-
Replacing Labile Groups: Substituting metabolically unstable functional groups with more robust bioisosteres.
-
Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of metabolic reactions due to the kinetic isotope effect.[7][10]
-
Structural Modifications: Alterations like cyclization or changing ring sizes can enhance metabolic stability.[10][11]
-
Decreasing Lipophilicity: Reducing a drug's lipophilicity can lessen its interaction with metabolic enzymes like cytochrome P450s (CYPs), thereby decreasing its metabolism.[7]
Troubleshooting Guides
Issue 1: My compound has poor oral absorption, and I suspect low lipophilicity is the cause.
-
Question: How can I confirm that low lipophilicity is the primary issue and what initial steps can I take to address it?
-
Answer: First, experimentally determine the LogP or LogD of your compound. A LogP value below 0 can indicate poor membrane permeability. To address this, consider introducing small, lipophilic substituents at positions that are not critical for pharmacological activity. For example, adding a methyl or chloro group to an aromatic ring can incrementally increase lipophilicity. It is crucial to monitor the impact of these changes on both lipophilicity and target activity.
Issue 2: My compound shows high in vitro metabolic clearance in liver microsomes. How can I identify the metabolic soft spots and improve stability?
-
Question: What experimental and computational approaches can I use to pinpoint the sites of metabolism?
-
Answer:
-
Metabolite Identification Studies: The most direct approach is to incubate your compound with liver microsomes and analyze the resulting mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the metabolites. This will reveal the positions on the molecule that are being modified.
-
Computational Prediction: Several in silico tools can predict potential sites of metabolism by cytochrome P450 enzymes.[12] These tools can help prioritize which positions to modify.
-
Structural Analogue Analysis: If available, comparing the metabolic stability of closely related analogues can provide insights into structure-metabolism relationships.[12]
Once potential metabolic soft spots are identified, you can apply strategies such as steric hindrance or bioisosteric replacement to block these positions.
-
Issue 3: I have modified my compound to improve metabolic stability, but now it has poor solubility.
-
Question: What strategies can I employ to regain solubility without compromising the improved metabolic stability?
-
Answer: This is a common challenge in drug optimization, often referred to as the "solubility-stability trade-off." To address this, consider the following:
-
Introduce Polar Groups at Tolerated Positions: Add polar functional groups, such as a hydroxyl or a small polar heterocycle, at locations on the molecule that can tolerate modification without negatively impacting metabolic stability or target binding.
-
Formulation Approaches: For highly lipophilic compounds, formulation strategies like creating nanoemulsions, solid dispersions, or using solubilizing agents like cyclodextrins can enhance solubility and bioavailability.[]
-
Prodrug Strategy: Design a more soluble prodrug that is converted to the active, metabolically stable compound in vivo.
-
Quantitative Data Summary
Table 1: Effect of Structural Modifications on Lipophilicity (LogP)
| Parent Compound | Modification | Derivative | clogP of Parent | clogP of Derivative | Change in clogP |
| Benzene | Addition of -Cl | Chlorobenzene | 2.13 | 2.84 | +0.71 |
| Aniline | Acetylation of -NH2 | Acetanilide | 1.09 | 1.16 | +0.07 |
| Phenol | Methylation of -OH | Anisole | 1.48 | 2.11 | +0.63 |
Note: clogP values are calculated and serve as an estimate of lipophilicity.
Table 2: Impact of Structural Changes on in vitro Metabolic Stability
| Compound | Modification | t1/2 in Human Liver Microsomes (min) |
| Compound A | Parent | 15 |
| Compound A-F | Fluorination at para-position | 45 |
| Compound B | Parent | < 5 |
| Compound B-d3 | Deuteration of methoxy group | 20 |
Experimental Protocols
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol outlines the traditional shake-flask method for LogP determination.[13][14]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a centrifuge tube.
-
Add a small aliquot of the compound stock solution to the tube. The final concentration should be within the linear range of the analytical method.
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the mixture for a set period (e.g., 1-2 hours) at a constant temperature to reach equilibrium.
-
Centrifuge the mixture to separate the two phases completely.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a typical procedure for assessing the metabolic stability of a compound using liver microsomes.[15][16]
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (in DMSO or other suitable solvent)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a microsomal incubation mixture by diluting the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.
-
Add the test compound to the microsomal mixture at the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent should typically be less than 1%.
-
Pre-incubate the plate/tubes containing the microsomes and test compound for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the ice-cold stop solution.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the metabolic half-life (t1/2) and intrinsic clearance (CLint).[15]
Visualizations
Caption: Workflow for LogP determination by the shake-flask method.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: Influence of lipophilicity on ADMET properties.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. merckmillipore.com [merckmillipore.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. bioivt.com [bioivt.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions
As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on catalyst selection for palladium-catalyzed cross-coupling reactions. This resource is structured to help you navigate common challenges, from initial catalyst choice to troubleshooting complex reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when setting up cross-coupling reactions.
Q1: What is the first thing to consider when choosing a palladium source?
A: Your primary choice is between a Pd(0) source, like Pd₂(dba)₃, and a more stable Pd(II) precatalyst, such as Pd(OAc)₂ or a palladacycle[1][2]. While Pd(0) sources are technically the active state for the catalytic cycle, they can be air-sensitive and their purity can vary[3]. Pd(II) precatalysts are generally air- and moisture-stable, offering better reproducibility.[3][4] However, they require an in situ reduction to Pd(0) to initiate catalysis, a step that is often facilitated by phosphine ligands, amines, or other reagents in the reaction mixture.[5][6][7] Modern, well-defined precatalysts, like the Buchwald G3 or G4 palladacycles, are designed for rapid and efficient activation under mild conditions, often leading to lower catalyst loadings and shorter reaction times.
Q2: How do I select the right phosphine ligand? My reaction isn't working.
A: Ligand selection is arguably the most critical variable for success.[8] The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9]
-
For difficult oxidative additions (e.g., with aryl chlorides), use bulky, electron-rich ligands.[9] The high electron density on the ligand makes the palladium center more nucleophilic, promoting its addition to the aryl halide.[9] Examples include trialkylphosphines (e.g., P(t-Bu)₃) and dialkylbiarylphosphines like XPhos, SPhos, or RuPhos.[10][11]
-
For slow reductive eliminations , bulky ligands are also beneficial. The steric bulk forces the coupling partners into proximity on the metal center, facilitating the final bond-forming step.[9]
If your reaction is failing, switching to a bulkier and more electron-donating ligand is a primary troubleshooting step.[12]
Q3: Does the choice of base really matter that much?
A: Absolutely. The base plays multiple roles, and its strength and solubility can dramatically affect the outcome. In Suzuki-Miyaura couplings, the base is required to activate the organoboron species for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[13]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, especially in C-N couplings.[13]
-
Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often used in Suzuki couplings to minimize side reactions like protodeboronation (the undesired cleavage of the C-B bond).[14][15] The solubility of the base is also critical; for heterogeneous mixtures, vigorous stirring is essential to ensure consistent results.[16][17]
Q4: My reaction is not reproducible. What are the most common sources of variability?
A: Reproducibility issues are common and often trace back to a few key factors[16].
-
Atmosphere Control: The exclusion of oxygen is critical. Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[17][18] Ensure solvents are properly degassed and maintain a robust inert (Nitrogen or Argon) atmosphere.[16]
-
Reagent Purity: Impurities in substrates, solvents, or the base can poison the catalyst. Water is a particularly common culprit, leading to protodeboronation in Suzuki reactions.[15][16]
-
Catalyst Activation: If using a Pd(II) source, inefficient generation of the active Pd(0) species can lead to sluggish or incomplete reactions.[19] Modern precatalysts are designed to make this step more reliable.[20]
-
Stirring Rate: For reactions with insoluble components (like many inorganic bases), the stirring rate can significantly impact kinetics. Ensure consistent and vigorous stirring.[16][17]
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving specific problems encountered during cross-coupling experiments.
Problem 1: No Reaction or Very Low Conversion
If you observe only starting materials, the catalytic cycle is likely stalled at the very beginning.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species is not being generated. This is a common issue with Pd(II) sources if the reduction step is inefficient.[19] Oxygen can also deactivate the catalyst.[17] | 1. Switch to a Precatalyst: Use a modern, easily activated precatalyst (e.g., Buchwald G3/G4, PEPPSI) to ensure reliable Pd(0) generation.[3][19] 2. Improve Inert Atmosphere: Thoroughly degas all solvents and reagents. Use robust Schlenk line or glovebox techniques.[16] |
| Oxidative Addition Failure | This is the first step of the cycle. It is often slow for less reactive electrophiles like aryl chlorides or electron-rich aryl bromides.[9] | 1. Use a More Electron-Rich Ligand: Switch to a bulky, electron-donating ligand (e.g., XPhos, SPhos, RuPhos, or an N-heterocyclic carbene (NHC) ligand) to increase the nucleophilicity of the palladium center.[9][21] 2. Increase Temperature: Higher temperatures can overcome the activation barrier for oxidative addition.[14] |
| Poor Reagent Quality | Impurities in starting materials, particularly water, can halt the reaction. Organometallic reagents (e.g., boronic acids, organozincs) can degrade upon storage. | 1. Verify Reagent Purity: Check the purity of all substrates and reagents. Purify if necessary. 2. Use Anhydrous Conditions: Ensure solvents are rigorously dried, especially for moisture-sensitive reactions like Negishi or Suzuki couplings.[14] |
The following diagram illustrates a decision-making process for addressing a stalled reaction.
Problem 2: Incomplete Conversion / Stalled Reaction
If the reaction starts but stalls before completion, the catalyst may be dying or an equilibrium may have been reached.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Catalyst Decomposition | The active catalyst is not stable under the reaction conditions. This can be due to high temperature or the formation of off-cycle, inactive palladium species. Bulky ligands can help stabilize the active monoligated Pd(0) complex.[9] | 1. Increase Ligand:Pd Ratio: An extra equivalent of ligand (e.g., 2:1 L:Pd) can sometimes improve catalyst stability.[19] 2. Lower Temperature: If possible, reducing the reaction temperature can prolong catalyst lifetime.[15] 3. Switch Ligand: Use a more robust ligand, such as a biarylphosphine, known for creating stable catalysts. |
| Product Inhibition | The product of the reaction may coordinate to the palladium center more strongly than the starting materials, slowing down or stopping the catalytic turnover. | 1. Use a More Hindered Ligand: A bulkier ligand can create a more crowded environment around the metal, disfavoring product coordination and promoting its dissociation. |
| Base Deactivation/Insolubility | The base may be consumed by side reactions or may not be soluble enough to be effective throughout the reaction, especially in heterogeneous mixtures. | 1. Screen Bases: Test alternative bases with different properties (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃).[22] 2. Improve Mixing: Ensure the stirring is vigorous enough to keep insoluble bases suspended.[17] 3. Change Solvent: A solvent that better solubilizes the base or reaction intermediates can help.[23][24] |
Problem 3: Significant Byproduct Formation
The presence of byproducts indicates that undesired reaction pathways are competing with the main cross-coupling cycle.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Homocoupling (Aryl-Aryl) | Two molecules of the organometallic reagent (e.g., boronic acid) couple together. This is often promoted by the presence of Pd(II) and oxygen.[7] | 1. Ensure Complete Pd(II) Reduction: Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system.[7] 2. Rigorous Degassing: Remove all oxygen from the reaction mixture.[7][17] |
| Protodeboronation (in Suzuki) | The boronic acid reacts with a proton source (often water) to replace the C-B bond with a C-H bond, consuming the starting material. This is prevalent with electron-deficient boronic acids and strong aqueous bases.[15] | 1. Use a Milder Base: Switch to K₃PO₄ or KF, which are less harsh.[15] 2. Use Anhydrous Conditions: Rigorously dry all reagents and solvents. 3. Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol ester or an MIDA boronate.[15] |
| β-Hydride Elimination | Occurs with alkyl coupling partners that have a hydrogen atom on the beta-carbon, leading to an alkene byproduct. | 1. Use a Bulky Ligand: Ligands with a large cone angle or bite angle (like Xantphos) can sterically disfavor the conformation required for β-hydride elimination.[25] |
Understanding the main catalytic cycle is key to diagnosing which step is failing.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol outlines a high-throughput method for screening multiple phosphine ligands to identify the optimal choice for a specific transformation.
Objective: To quickly compare the efficacy of different ligands under identical conditions.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Aryl halide (Substrate 1)
-
Coupling partner (Substrate 2, e.g., boronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Set of phosphine ligands to be screened (e.g., XPhos, SPhos, P(t-Bu)₃, dppf)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials or multi-well reaction block
Procedure:
-
Preparation of Stock Solutions: To ensure accuracy, prepare stock solutions of the palladium precursor, aryl halide, and coupling partner in the chosen anhydrous, degassed solvent. Prepare a slurry of the base in the same solvent.[8]
-
Ligand Dosing: In an inert atmosphere glovebox, dispense the individual solid phosphine ligands into separate, labeled reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.[8]
-
Reagent Addition (Automated or Manual):
-
To each vial, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the coupling partner stock solution.
-
Finally, add the base slurry to initiate the reaction. The order of addition should be kept consistent across all vials.[16]
-
-
Reaction Execution:
-
Seal the vials securely.
-
Place the vials in a heating block set to the desired temperature.
-
Ensure vigorous and consistent stirring for all vials.
-
-
Analysis:
-
After the specified reaction time, cool the reactions to room temperature.
-
Quench the reactions (e.g., with water or saturated NH₄Cl).
-
Extract the organic components.
-
Analyze the yield of the desired product in each vial using an appropriate method (e.g., GC-MS or LC-MS with an internal standard) to determine the most effective ligand.
-
References
- 1. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. m.youtube.com [m.youtube.com]
Validation & Comparative
Spectral Analysis of 2-Bromo-4-fluorophenyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral characteristics of 2-Bromo-4-fluorophenyl isothiocyanate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a comparative analysis of structurally related compounds to predict its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectral Data
The following tables summarize the experimental spectral data for key analogues of this compound. This comparative data allows for an informed prediction of the spectral properties of the target compound.
¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Solvent |
| This compound (Predicted) | ~7.6 (dd), ~7.3 (ddd), ~7.2 (dd) | CDCl₃ |
| 2-Fluorophenyl isothiocyanate[1] | 7.35-7.15 (m) | CDCl₃ |
| 2-Bromophenyl isothiocyanate | 7.63 (dd), 7.37 (td), 7.27-7.21 (m), 7.16 (td) | CDCl₃ |
| 4-Fluorophenyl isothiocyanate[2] | 7.20-7.15 (m), 7.12-7.06 (m) | CDCl₃ |
| 4-Bromophenyl isothiocyanate | 7.51 (d), 7.15 (d) | CDCl₃ |
¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | C-NCS | C-Br | C-F | Other Aromatic Carbons | Solvent |
| This compound (Predicted) | ~135-145 | ~115-120 | ~160 (d) | ~133 (d), ~128 (d), ~118 (d) | CDCl₃ |
| 2-Fluorophenyl isothiocyanate[1] | 137.9 | - | 159.2 (d) | 130.9 (d), 127.5 (d), 124.9 (d), 116.6 (d) | CDCl₃ |
| 2-Bromophenyl isothiocyanate | 135.5 | 122.1 | - | 133.8, 131.0, 128.1, 127.9 | CDCl₃ |
| 4-Fluorophenyl isothiocyanate[2] | 134.1 | - | 162.5 (d) | 128.2 (d), 116.8 (d) | CDCl₃ |
| 4-Bromophenyl isothiocyanate | 135.0 | 122.5 | - | 132.5, 127.8 | CDCl₃ |
IR Spectral Data (Wavenumber in cm⁻¹)
| Compound | ν(NCS) asymmetric stretch | C-Br Stretch | C-F Stretch | Aromatic C=C Stretch |
| This compound (Predicted) | ~2100-2000 | ~600-500 | ~1250-1100 | ~1600-1450 |
| 2-Fluorophenyl isothiocyanate[1] | ~2100 | - | ~1230 | ~1590, 1490 |
| 2-Bromophenyl isothiocyanate | ~2080 | ~580 | - | ~1580, 1470 |
| 4-Fluorophenyl isothiocyanate[3] | ~2120 | - | ~1230 | ~1590, 1500 |
| 4-Bromophenyl isothiocyanate[4] | ~2100 | ~530 | - | ~1580, 1480 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Major Fragments |
| This compound (Predicted) | 231/233 (Br isotopes) | [M-NCS]⁺, [M-Br]⁺, [C₆H₃F]⁺ |
| 2-Fluorophenyl isothiocyanate[1] | 153 | 125, 95, 75 |
| 2-Bromophenyl isothiocyanate | 213/215 (Br isotopes) | 134, 107, 76 |
| 4-Fluorophenyl isothiocyanate | 153 | 125, 95, 75 |
| 4-Bromophenyl isothiocyanate[4] | 213/215 (Br isotopes) | 134, 107, 76 |
Experimental Protocols
Standard procedures for obtaining the spectral data are outlined below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are typically recorded with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512-1024 scans are typically employed.
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the wavenumbers of significant absorption bands are identified.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Electron ionization (EI) is a common method for this class of compounds. The sample is bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of an organic compound like this compound.
References
Characterization of 2-Bromo-4-fluorophenyl isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods used to characterize 2-Bromo-4-fluorophenyl isothiocyanate and its related analogues. The information presented is intended to assist researchers in selecting appropriate analytical techniques for quality control, reaction monitoring, and product verification.
Product Performance and Comparison with Alternatives
This compound is a versatile building block in medicinal chemistry and drug discovery, primarily utilized for its reactive isothiocyanate group, which readily forms thiourea derivatives with primary and secondary amines. Its unique substitution pattern with both bromine and fluorine atoms allows for the introduction of these halogens into target molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties.
The characterization of this compound and its alternatives is crucial to ensure purity and confirm identity. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Below is a comparison of the expected and reported spectroscopic and chromatographic data for this compound and several structurally related alternatives.
Table 1: Comparison of Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ṽ, cm⁻¹) | Mass Spec (m/z) |
| This compound | Aromatic protons expected in the range of 7.0-7.8 ppm. | Aromatic carbons: 110-140 ppm. Isothiocyanate carbon (-NCS) is often broad or not observed, but expected around 130-140 ppm. | Strong, characteristic -N=C=S asymmetric stretch around 2000-2200 cm⁻¹. C-Br stretch: ~600-700 cm⁻¹. C-F stretch: ~1100-1250 cm⁻¹. | [M]+ expected at 231/233 (due to Br isotopes). |
| 2-Fluorophenyl isothiocyanate | Aromatic protons: ~7.1-7.4 ppm. | Aromatic carbons: ~116-158 ppm. -NCS: ~135 ppm. | -N=C=S: ~2090 cm⁻¹. C-F: ~1240 cm⁻¹. | [M]+ at 153.[1] |
| 4-Fluorophenyl isothiocyanate | Aromatic protons: ~7.1-7.3 ppm. | Aromatic carbons: ~116-162 ppm. -NCS: ~134 ppm.[2] | -N=C=S: ~2100 cm⁻¹. C-F: ~1230 cm⁻¹. | [M]+ at 153.[3][4] |
| 2-Bromophenyl isothiocyanate | Aromatic protons: ~7.1-7.7 ppm. | Aromatic carbons: ~122-138 ppm. -NCS: ~135 ppm. | -N=C=S: ~2090 cm⁻¹. C-Br: ~670 cm⁻¹. | [M]+ at 213/215.[5][6] |
| 4-Bromophenyl isothiocyanate | Aromatic protons: ~7.3-7.6 ppm. | Aromatic carbons: ~122-132 ppm. -NCS: ~134 ppm. | -N=C=S: ~2100 cm⁻¹. C-Br: ~680 cm⁻¹. | [M]+ at 213/215.[7][8] |
Note: NMR chemical shifts are dependent on the solvent used. The isothiocyanate carbon in ¹³C NMR spectra is often broad and may be difficult to observe due to quadrupolar relaxation of the nitrogen atom.[9][10]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the magnetic properties of its atomic nuclei.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isothiocyanate product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups of the isothiocyanate. The most prominent peak for isothiocyanates is the strong, sharp absorption band of the -N=C=S group between 2000 and 2200 cm⁻¹.[11][12]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). For halogenated compounds like this compound, observe the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two peaks for the molecular ion separated by 2 Da.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify it in a mixture.
Protocol:
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. The separation can be isocratic (constant mobile phase composition) or gradient (changing composition).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-40 °C).
-
Detection Wavelength: Monitor the absorbance at a wavelength where the compound has significant absorbance (e.g., determined from a UV-Vis spectrum, typically around 254 nm for aromatic compounds).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage to assess purity. For quantification, a calibration curve with standards of known concentrations is required. Due to the potential instability and lack of strong chromophores for some isothiocyanates, derivatization with reagents like 1,2-benzenedithiol or N-acetyl-L-cysteine can be employed to enhance detection.[13][14][15]
Visualizations
The following diagrams illustrate the general workflow for the characterization of isothiocyanate products and the logical relationship between the different analytical techniques.
Caption: General experimental workflow for the characterization of isothiocyanate products.
References
- 1. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-FLUOROPHENYL ISOTHIOCYANATE | 1544-68-9 [chemicalbook.com]
- 4. 4-Fluorophenyl isothiocyanate 98 1544-68-9 [sigmaaldrich.com]
- 5. alkalisci.com [alkalisci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR [m.chemicalbook.com]
- 8. 4-Bromophenyl isothiocyanate [webbook.nist.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. mdpi.com [mdpi.com]
Comparing reactivity of 2-Bromo-4-fluorophenyl isothiocyanate with other isothiocyanates
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, isothiocyanates (ITCs) are a pivotal class of reagents, primarily utilized for their ability to form stable covalent bonds with nucleophilic residues on biomolecules. Their reactivity, governed by the electrophilicity of the central carbon atom in the -N=C=S group, is a critical determinant of their efficacy in applications ranging from protein labeling to the development of covalent inhibitors. This guide provides a comparative analysis of the reactivity of 2-Bromo-4-fluorophenyl isothiocyanate against other commonly employed isothiocyanates, supported by experimental data and detailed protocols to aid in the selection of appropriate reagents for research and development.
Enhanced Electrophilicity of this compound
The reactivity of aromatic isothiocyanates is significantly modulated by the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its susceptibility to nucleophilic attack. This compound possesses two potent electron-withdrawing halogen substituents, a bromine atom at the ortho position and a fluorine atom at the para position. This substitution pattern is expected to render it substantially more reactive than unsubstituted phenyl isothiocyanate and other analogs with electron-donating or weakly electron-withdrawing groups.
Quantitative Reactivity Comparison
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| p-Nitrophenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [1] |
| Phenyl isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 4.17 x 10⁻² | [1] |
| Benzyl isothiocyanate (aliphatic) | Diglycine | Water (pH 8.5) | 25 | 1.38 x 10⁻¹ | [1] |
Note: The data presented are from various sources and experimental conditions may differ. This table is intended to illustrate general reactivity trends.
Based on the established principles of physical organic chemistry, the electron-withdrawing nature of the bromo and fluoro substituents on this compound would place its reactivity significantly higher than that of phenyl isothiocyanate and likely comparable to or greater than that of p-nitrophenyl isothiocyanate.[1]
Experimental Protocols
To enable researchers to conduct their own comparative reactivity studies, a detailed experimental protocol for determining the second-order rate constant of an isothiocyanate-amine reaction using High-Performance Liquid Chromatography (HPLC) is provided below.
Protocol for Kinetic Analysis via HPLC
This method allows for the precise quantification of the disappearance of reactants and the appearance of the thiourea product over time, from which the second-order rate constant can be calculated.
1. Materials and Reagents:
-
Isothiocyanate of interest (e.g., this compound)
-
Reference isothiocyanate (e.g., Phenyl isothiocyanate)
-
Amino acid nucleophile (e.g., Glycine)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% trifluoroacetic acid (TFA)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of each isothiocyanate in acetonitrile.
-
Prepare a 100 mM stock solution of glycine in the reaction buffer.
3. Reaction Procedure:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction, mix equal volumes of the isothiocyanate stock solution and the glycine stock solution in a microcentrifuge tube to achieve a final concentration of 5 mM isothiocyanate and 50 mM glycine.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 450 µL of a 1:1 mixture of acetonitrile and water containing 0.1% TFA.
4. HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of the quenched reaction mixture onto the C18 column.
-
Elute the components using a gradient of acetonitrile in water (both with 0.1% TFA). A typical gradient might be 10-90% acetonitrile over 15 minutes.
-
Monitor the elution of the unreacted isothiocyanate and the thiourea product by UV absorbance at a suitable wavelength (e.g., 254 nm).
5. Data Analysis:
-
Integrate the peak areas of the isothiocyanate at each time point.
-
Plot the reciprocal of the isothiocyanate concentration (1/[ITC]) versus time.
-
The data should fit a linear equation of the form y = mx + c, where the slope (m) is the second-order rate constant (k₂).
Visualization of Experimental Workflow and Reaction Pathway
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Conclusion
The presence of strong electron-withdrawing bromo and fluoro substituents on the aromatic ring of this compound is predicted to significantly enhance its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate. This makes it a potentially valuable tool for applications requiring rapid and efficient covalent modification of biomolecules. The provided experimental protocol offers a robust framework for researchers to quantitatively assess its reactivity and compare it with other isothiocyanates, enabling informed decisions in the design and execution of their experiments.
References
Unveiling the Potency: A Comparative Guide to the Biological Activity of Synthesized Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of novel thiourea derivatives in anticancer, antimicrobial, and enzyme inhibition assays, supported by experimental data and detailed protocols.
Thiourea derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural flexibility allows for modifications that can significantly enhance their efficacy against various biological targets. This guide provides a comprehensive overview and comparison of the anticancer, antimicrobial, and enzyme inhibitory activities of recently synthesized thiourea derivatives, supported by quantitative data from various studies. Detailed experimental protocols are provided to enable replication and further investigation, while visual diagrams of experimental workflows and signaling pathways offer a clear understanding of the methodologies and mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiourea derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell growth and proliferation, such as receptor tyrosine kinases (RTKs) and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1][2]
A variety of novel thiourea derivatives have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines. For instance, new thiourea derivatives bearing a benzodioxole moiety demonstrated significant cytotoxic effects, in some cases greater than the standard drug doxorubicin.[3] The anticancer activity of these compounds was examined against HCT116, HepG2, and MCF-7 cancer cell lines.[3] One of the most potent compounds, N1,N3-disubstituted-thiosemicarbazone 7, exhibited IC50 values of 1.11, 1.74, and 7.0 μM for HCT116, HepG2, and MCF7, respectively, compared to doxorubicin's IC50 values of 8.29, 7.46, and 4.56 μM.[3]
In another study, p-nitrodiarylthiourea analogs were designed and synthesized, showing inhibitory activity against breast (MCF-7, T-47D, MDA-MB-453) and prostate (DU-145, PC-3, LNCaP) cancer cell lines at low micromolar concentrations.[4] Compound 7 was identified as the most potent in this series, with GI50 values of 3.16μM for MCF-7, 2.53μM for T-47D, 4.77μM for MDA-MB-453, and 3.54μM for LNCaP cell lines.[4]
Furthermore, a series of novel thiourea derivatives were synthesized and evaluated for their antitumor and antiangiogenic activities.[5] Compound 10e, containing a 3,5-bis(trifluoromethyl)phenyl moiety, showed the best cytotoxic activities against seven cancer cell lines (NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5) and also moderately inhibited various RTKs like VEGFR2, VEGFR3, and PDGFRβ.[2][5] Metal complexes of thiourea have also been explored, with gold complexes generally showing more cytotoxicity than silver compounds.[6]
Comparative Anticancer Activity of Thiourea Derivatives (IC50/GI50 in µM)
| Compound/Derivative | MCF-7 (Breast) | T-47D (Breast) | MDA-MB-453 (Breast) | LNCaP (Prostate) | HepG2 (Liver) | HCT116 (Colon) | A549 (Lung) | Notes |
| Fluorinated pyridine derivative 4a | - | - | - | - | 4.8 µg/mL | - | - | Most active against HepG2 in its series.[1] |
| Compound 7 (p-nitrodiarylthiourea) | 3.16 | 2.53 | 4.77 | 3.54 | - | - | - | Comparable to the parent compound, SHetA2.[4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | 7.0 | - | - | - | 1.74 | 1.11 | - | More potent than doxorubicin against HCT116 and HepG2.[3] |
| Compound 10e | 9.19 | - | 8.21 | - | 6.21 | 6.42 | - | Also showed activity against NCI-H460 (1.86), Colo-205 (9.92), and PLC/PRF/5 (7.82).[2] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | - | - | - | - | - | - | 0.2 | Significantly reduced proliferation of A549 lung cancer cell line.[7] |
| Carboxamide 78za | - | - | 0.68 | - | - | - | 1.53 | Also showed potent activity against HT29 (0.015) and H460 (0.28).[8] |
| Compound 78f | - | - | 0.88 | - | - | - | 0.84 | Showed excellent antitumor activity against four cancer cell lines.[8] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The cytotoxic activity of the synthesized thiourea derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to obtain various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by viable cells to form purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Workflow for in vitro anticancer activity screening of thiourea derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
Thiourea derivatives have also demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase IV.[9][10]
A study on novel fluorinated thiourea derivatives revealed that a fluorinated pyridine derivative (4a) exhibited the highest antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL.[1] Another set of 21 thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold showed high inhibition against Gram-positive cocci, with MIC values in the range of 4–32 μg/mL.[11] Some of these compounds also effectively inhibited biofilm formation in methicillin-resistant Staphylococcus epidermidis.[11]
Furthermore, novel thiourea derivatives tagged with thiadiazole, imidazole, and triazine moieties exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, and the fungus Aspergillus flavus, with MIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL.[9]
Comparative Antimicrobial Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus (Gram +) | S. epidermidis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | A. flavus (Fungus) | Notes |
| Fluorinated pyridine derivative 4a | 1.95-15.63 | 1.95-15.63 | 1.95-15.63 | 1.95-15.63 | - | Broad-spectrum activity.[1] |
| Triazole derivatives 1, 2, 4, 8, 9, 10, 12 | 4-32 | 4-32 | - | - | - | Highest inhibition against Gram-positive cocci.[11] |
| Thiadiazole/Imidazole/Triazine derivatives 7a, 7b, 8 | 0.95-3.25 | - | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | Excellent broad-spectrum activity.[9] |
| N-ethyl-UBTs 21a-c | 0.03-0.06 | - | - | - | - | Potent activity against S. aureus and S. pyogenes (0.06-0.12).[8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized thiourea derivatives is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for antimicrobial susceptibility testing of thiourea derivatives.
Enzyme Inhibition: A Key to Therapeutic Intervention
The therapeutic potential of thiourea derivatives often stems from their ability to inhibit specific enzymes involved in disease pathogenesis. Key targets include urease, tyrosinase, and enzymes associated with diabetes like α-amylase and α-glucosidase.[12][13][14]
Several studies have focused on the urease inhibitory activity of thiourea derivatives due to the role of this enzyme in infections caused by Helicobacter pylori.[12] Alkyl chain-linked thiourea derivatives have been synthesized and screened for urease inhibition, with compound 3c being the most potent with an IC50 value of 10.65 ± 0.45 μM, which is better than the standard thiourea (IC50 = 15.51 ± 0.11 μM).[12] Similarly, thiosemicarbazones have shown significant activity against bacterial urease, with some compounds exhibiting Ki values in the low micromolar range.[15]
In the context of diabetes, novel thiourea derivatives have been screened against α-amylase and α-glucosidase.[13] Compound AH showed the highest activity against α-glucosidase with a percentage inhibition of 86 ± 0.4% (IC50 = 47.9 μM).[13]
Indole-thiourea derivatives have been investigated as tyrosinase inhibitors for treating hyperpigmentation disorders.[14] Compound 4b demonstrated potent tyrosinase inhibitory activity with an IC50 of 5.9 ± 2.47 μM, outperforming the standard kojic acid (IC50 = 16.4 ± 3.53 μM).[14]
Comparative Enzyme Inhibitory Activity of Thiourea Derivatives (IC50/Ki)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Notes |
| Compound 3c (Alkyl chain-linked) | Urease | 10.65 ± 0.45 | - | More potent than standard thiourea.[12] |
| Compound 3g (Alkyl chain-linked) | Urease | 15.19 ± 0.58 | - | Good activity, comparable to standard thiourea.[12] |
| LaSMMed 124 (Nitro-substituted arylthiourea) | Urease | 464 | - | Outperformed standard thiourea (IC50 = 504 µM).[16] |
| Inhibitor 16 (Thiosemicarbazone) | Bacterial Urease | - | 0.998 | Potent inhibitor.[15] |
| Inhibitor 19 (Thiosemicarbazone) | Bacterial Urease | - | 0.391 | Most potent inhibitor in the study.[15] |
| Compound AH | α-glucosidase | 47.9 | - | Also showed high inhibition against AGEs and PTP1B.[13] |
| Compound 4b (Indole-thiourea) | Tyrosinase | 5.9 ± 2.47 | - | Outperformed kojic acid.[14] |
| Thiazole–thiourea hybrids | AChE | 0.3 - 15 | - | Exceptional activity against both AChE and BChE.[17] |
| Compound 15 | Lipoxygenase/Xanthine Oxidase | - | - | Showed good antioxidant and enzyme inhibitory activities.[18] |
Experimental Protocol: Urease Inhibition Assay
A common method to assess the urease inhibitory potential of compounds is the indophenol method, which measures ammonia production.
-
Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). The substrate solution is prepared by dissolving urea in the same buffer.
-
Reaction Mixture: The reaction mixture contains the urease solution, buffer, and the test compound at various concentrations. The mixture is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the urea solution to the pre-incubated mixture.
-
Ammonia Detection: After a defined incubation period (e.g., 10 minutes), the amount of ammonia produced is determined by adding phenol reagent (containing phenol and sodium nitroprusside) and alkali reagent (containing NaOH and NaOCl), leading to the formation of a colored indophenol complex.
-
Data Analysis: The absorbance of the colored solution is measured at a specific wavelength (e.g., 625 nm). The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without the inhibitor). The IC50 value is then determined.
Simplified signaling pathway of urease inhibition by thiourea derivatives.
Conclusion
The synthesized thiourea derivatives presented in this guide demonstrate a remarkable range of biological activities, highlighting their potential as lead compounds in drug discovery. The comparative data tables offer a clear overview of their potency in anticancer, antimicrobial, and enzyme inhibition assays. The detailed experimental protocols provide a foundation for researchers to build upon these findings. The continued exploration of the structure-activity relationships of thiourea derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
Navigating the Molecular Maze: A Comparative Guide to In Silico Studies and Molecular Docking of Derivative Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable drug candidate is a complex and resource-intensive endeavor. In silico studies, particularly molecular docking, have emerged as indispensable tools to navigate this intricate landscape, offering a rational and cost-effective approach to predict the binding affinity and interaction of novel derivative compounds with their biological targets. This guide provides an objective comparison of derivative compounds through the lens of molecular docking, supported by experimental data, detailed methodologies, and visual workflows to empower your drug discovery research.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1] This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for further experimental validation.[2] The process involves sampling the conformational space of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity.[3]
Performance Comparison of Derivative Compounds
The efficacy of derivative compounds is often evaluated by their binding affinity to a target protein, which can be predicted using molecular docking and validated through in vitro experiments. The following table summarizes the in silico (docking score) and in vitro (IC50 values) data for a series of pyrazole-pyridazine hybrid derivatives targeting the COX-2 enzyme, a key player in inflammation.[2] A lower docking score indicates a more favorable binding interaction, while a lower IC50 value signifies a more potent inhibitor.
| Compound ID | Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| 5f | -9.87 | 1.50 |
| 6e | -9.54 | 2.50 |
| 6f | -10.12 | 1.15 |
| Celecoxib (Reference) | -10.25 | 1.80 |
Experimental Protocols: A Closer Look at the Methodology
Reproducibility and accuracy are the cornerstones of scientific research. Below are detailed protocols for the key experimental techniques cited in this guide.
Molecular Docking Protocol (Utilizing AutoDock Vina)
This protocol outlines a typical workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[4][5][6][7][8]
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format.
-
-
Preparation of the Ligand:
-
Obtain the 2D structure of the derivative compound.
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Minimize the energy of the 3D structure.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand structure in the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The coordinates and dimensions of the grid box are crucial for a focused and efficient search.
-
-
Docking Simulation:
-
Execute AutoDock Vina using a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the desired output file name.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the predicted binding poses of the ligand.
-
Visualize the protein-ligand interactions using molecular visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[9]
-
In Vitro Kinase Assay Protocol
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase enzyme.[10][11][12][13][14]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare a stock solution of the test compound (derivative) in DMSO.
-
Prepare solutions of the kinase enzyme, the substrate (a peptide or protein that is phosphorylated by the kinase), and ATP.
-
-
Assay Procedure:
-
In a microplate, add the kinase buffer, the kinase enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using radioactively labeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Path to Discovery
Diagrams are powerful tools for understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical in silico drug discovery workflow and a key signaling pathway often targeted in cancer therapy.
Caption: A typical workflow for in silico drug discovery.
Caption: The JAK-STAT signaling pathway.
By integrating in silico predictions with robust experimental validation, researchers can accelerate the identification and optimization of novel derivative compounds. This guide provides a framework for understanding and applying these powerful techniques in the quest for new and effective therapeutics.
References
- 1. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. ukm.my [ukm.my]
- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 11. In vitro kinase assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of 2-Bromo-4-fluorophenyl Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is fundamental to elucidating its function and guiding further development. While the crystal structure of 2-Bromo-4-fluorophenyl isothiocyanate remains to be determined, a wealth of crystallographic data is available for its derivatives and related compounds. This guide provides a comparative analysis of the X-ray crystallography of several of these derivatives, offering insights into their molecular geometries and intermolecular interactions.
This guide presents key crystallographic data, detailed experimental protocols for synthesis and crystal structure determination, and a visual representation of a typical experimental workflow. The information is intended to serve as a valuable resource for researchers working with this important chemical scaffold.
Comparative Crystallographic Data
Table 1: Crystallographic Data for Selected Bromo-Fluorophenyl and Bromo-Phenyl Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide | C₁₈H₁₇BrFN₅O₂ | Monoclinic | P2₁/c | 19.3571(8) | 13.4295(12) | 7.3036(5) | 93.372(5) | [1] |
| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | C₂₉H₃₀BrClN₄O₃S | Monoclinic | C2 | 33.795(5) | 8.871(5) | 10.039(5) | 98.337(5) | [2] |
| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | C₁₉H₁₃BrN₂O | Orthorhombic | Pbca | 16.934(2) | 13.988(2) | 12.049(2) | 90 | [3] |
| 2-p-bromophenyl-2-phenyl-1-picrylhydrazyl free radical (Br-DPPH) | C₁₈H₁₂BrN₅O₆ | Orthorhombic | Pca2₁ | - | - | - | 90 | [4] |
| 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one | C₅H₉BrN₄O | Monoclinic | C2/m | 15.1993(6) | 6.9377(4) | 7.8771(7) | 93.869(3) | [5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and X-ray crystallographic analysis of derivatives related to this compound.
Synthesis Protocol: N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide[1]
A multi-step synthesis was employed, starting with the reaction of malononitrile in dilute hydrochloric acid. Following a series of reactions including nitrification, rearrangement, and dehydration, an intermediate was obtained through a diazotization reaction. This intermediate was then reacted with 3-bromo-4-fluoroaniline and N,N-carbonyldiimidazole. The resulting product was purified by washing with hydrochloric acid and water, followed by drying. Finally, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dichloromethane and methanol (1:1, v/v) solution at room temperature.[1]
X-ray Crystallography Protocol
The determination of the crystal structure for the synthesized compounds typically follows a standardized workflow.
-
Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection for N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide was performed at 293(2) K.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. For the aforementioned compound, the structure was solved with the olex2.Solve structure solution program using Charge Flipping and refined with the SHELXL refinement package.[1]
-
Data Analysis: The refined crystal structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions. For instance, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, molecules are connected along the c-axis via C—Br⋯π interactions.[3]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of this compound derivatives.
Caption: General workflow for the synthesis and crystallographic analysis.
Caption: Interconnectivity of synthesis, crystallography, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of 2-Bromo-4-fluorophenyl isothiocyanate and 4-fluorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Theoretical Considerations: Electronic Effects on Reactivity
The reactivity of aryl isothiocyanates in nucleophilic addition reactions, the most common transformation for this class of compounds, is significantly influenced by the electronic nature of the substituents on the aromatic ring. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom that is susceptible to attack by nucleophiles, such as amines, to form thioureas.
-
4-fluorophenyl isothiocyanate : The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, the phenyl ring is deactivated, which can enhance the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction rates compared to unsubstituted phenyl isothiocyanate.
-
2-Bromo-4-fluorophenyl isothiocyanate : In addition to the fluorine at the para-position, this molecule possesses a bromine atom at the ortho-position. Bromine also exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). The presence of two electron-withdrawing halogens is expected to further increase the electrophilicity of the isothiocyanate carbon. However, the bulky bromine atom at the ortho-position may also introduce steric hindrance, which could potentially slow down the approach of a nucleophile.
Therefore, a comparison between these two reagents involves a trade-off between the enhanced electrophilicity due to the additional bromine substituent and the potential for increased steric hindrance.
Synthesis of Thiourea Derivatives: A Comparative Overview
The following sections present experimental data and protocols for the synthesis of thiourea derivatives using this compound and 4-fluorophenyl isothiocyanate. It is important to note that the reaction conditions and amine substrates are not identical, and thus the yields are not directly comparable. However, these examples serve to illustrate the utility of each reagent in such transformations.
Representative Synthesis Using this compound
While specific examples for the synthesis of simple thioureas from this compound are not extensively detailed in the available literature, its application in the formation of more complex heterocyclic structures underscores its utility as a synthetic building block. The following is a representative protocol for a reaction involving a substituted aniline, which is analogous to thiourea formation.
Table 1: Representative Synthesis Utilizing this compound
| Product | Amine Substrate | Solvent | Reaction Conditions | Yield (%) |
| N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine | 4-Bromo-2-fluoroaniline | Not Specified | 25 °C, 10 h | 91.7%[1][2] |
To a solution of 4-chloro-3-nitropyridine, 4-bromo-2-fluoroaniline was added. The reaction mixture was stirred at 25 °C for 10 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the product was isolated to afford a yellow solid.
Note: This reaction demonstrates the reactivity of the amino group of 4-bromo-2-fluoroaniline in a nucleophilic aromatic substitution, which is mechanistically related to the nucleophilic attack of an amine on an isothiocyanate.
Representative Syntheses Using 4-fluorophenyl isothiocyanate
Several studies have reported the use of 4-fluorophenyl isothiocyanate in the synthesis of various thiourea derivatives. The following table summarizes a selection of these reactions.
Table 2: Representative Syntheses Utilizing 4-fluorophenyl isothiocyanate
| Product | Amine Substrate | Solvent | Reaction Conditions | Yield (%) |
| 1-(4-Fluorophenyl)-3-(aryl)thioureas | Various aromatic amines | Dichloromethane | Room Temperature, until amine consumption | Not specified[3] |
| N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) | Hydrazine monohydrate | Ethanol | Room Temperature, 2 h | 80%[1] |
To a solution of 4-fluorophenyl isothiocyanate (1.2 mmol) in dichloromethane (10 mL), the respective aromatic amine (1.0 mmol) was added. The mixture was stirred at room temperature until the amine was consumed, as monitored by TLC. The solvent was then evaporated, and the crude product was washed at least three times with hexane to remove the excess isothiocyanate.
4-Fluorophenyl isothiocyanate (0.01 mol, 1.53 g) was dissolved in 25 mL of ethanol. To this solution, hydrazine monohydrate (0.005 mol, 0.25 g) was added dropwise. The resulting mixture was then stirred at room temperature for 2 hours. The precipitate was filtered, washed with ice-cold ethanol, and crystallized from hot ethanol.
Visualizing the Synthesis of Thioureas
The general reaction for the synthesis of thiourea derivatives from aryl isothiocyanates and primary amines can be visualized as a straightforward nucleophilic addition.
Caption: General reaction pathway for thiourea synthesis.
The specific workflow for the synthesis and purification of a thiourea derivative, as described in the provided protocols, can be outlined as follows:
Caption: Experimental workflow for thiourea synthesis.
Conclusion
Based on theoretical principles, This compound is expected to be a more reactive electrophile than 4-fluorophenyl isothiocyanate due to the presence of an additional electron-withdrawing bromine atom. This enhanced reactivity, however, might be counteracted by steric hindrance from the ortho-bromo substituent.
The provided experimental data, although not from a direct comparative study, demonstrates that both reagents are effective in synthesizing nitrogen-containing compounds. 4-fluorophenyl isothiocyanate has been shown to produce high yields of thiourea derivatives under mild conditions. While a similar straightforward synthesis of a simple thiourea using this compound was not found, its successful use in the synthesis of a more complex heterocyclic structure with a high yield suggests it is a viable and reactive synthetic precursor.
For researchers and drug development professionals, the choice between these two reagents may depend on the specific synthetic target and the desired balance between electronic activation and steric considerations of the nucleophilic partner. Further experimental studies under identical conditions are warranted to provide a definitive quantitative comparison of their synthetic efficacy.
References
A Researcher's Guide to Purity Assessment: HPLC vs. Alternative Chromatographic Techniques
For researchers, scientists, and drug development professionals, the rigorous assessment of a synthesized compound's purity is a non-negotiable cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly alter a compound's biological activity, toxicity, and stability, thereby compromising experimental outcomes and developmental timelines. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity determination due to its robustness and versatility.[1][2] However, the evolving landscape of analytical chemistry has introduced several powerful alternatives, each with distinct advantages.
This guide provides an objective comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC). Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical method for your specific research needs.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity, the desired speed, and the specific goals of the analysis (e.g., routine quality control, chiral purity, or impurity identification). While HPLC is a broadly applicable and well-established method, techniques like UPLC offer higher throughput, and SFC provides a greener alternative, particularly for chiral separations.[3][4] GC is indispensable for volatile compounds, whereas CE offers high-efficiency separations for a wide range of molecules, including biologics.[5][6][7]
Data Presentation: Performance Metrics
The following table summarizes the key performance characteristics of HPLC and its common alternatives.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | CE (Capillary Electrophoresis) | GC (Gas Chromatography) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning using smaller particle size columns (sub-2 µm) at much higher pressures (>1,000 bar).[8][9] | Partitioning using a supercritical fluid (typically CO₂) as the primary mobile phase.[3][] | Separation in a capillary based on differences in electrophoretic mobility and charge-to-size ratio.[7][11] | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase within a column.[12][13] |
| Typical Analysis Time | 20–45 minutes.[8] | 2–5 minutes (up to 10x faster than HPLC).[4][8] | 3-5 times faster than HPLC.[14] | Rapid, often less than 5 minutes.[11] | Varies, typically 5-30 minutes. |
| Resolution | High resolution, suitable for most applications.[1] | Superior peak resolution and capacity due to smaller particles.[4][8] | Often provides superior or comparable resolution to HPLC, especially for chiral separations.[14] | Very high separation efficiency and resolution.[5][7] | High resolution for volatile and semi-volatile compounds.[6] |
| Sensitivity | Good sensitivity, suitable for routine analysis. | Enhanced sensitivity due to sharper peaks and reduced band broadening.[4][9] | Comparable to HPLC; can be coupled with MS for high sensitivity. | High sensitivity, especially when coupled with mass spectrometry (CE-MS).[15] | High sensitivity, with detectors capable of detecting parts-per-billion levels.[6] |
| Solvent Consumption | High consumption of organic solvents.[14] | Reduced by 70-80% compared to HPLC.[8] | Significantly lower organic solvent usage; uses recycled CO₂.[14][16] | Extremely low sample and solvent requirements.[7][15] | Minimal solvent use (for sample preparation); uses carrier gases.[13] |
| Best Suited For | Routine purity testing, quality control, analysis of a wide range of non-volatile compounds.[17][18] | High-throughput screening, complex mixtures, impurity profiling, metabolomics.[4][19] | Chiral separations, purification, analysis of non-polar compounds, and thermolabile molecules.[3][] | Purity and impurity profiling of small molecules and large biomolecules, chiral separations.[11][20] | Volatile and thermally stable compounds, residual solvent analysis.[6][21][22] |
| Limitations | Longer run times, higher solvent consumption.[14] | Higher initial instrument cost, more sensitive to matrix effects.[4] | Not ideal for highly polar compounds without modifiers; requires specialized instrumentation. | Lower loading capacity, can be sensitive to matrix conductivity.[5] | Limited to volatile and thermally stable analytes.[13][21] |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for HPLC and an alternative, UPLC-MS.
Protocol 1: Reversed-Phase HPLC for General Purity Assessment
This protocol outlines a general, robust method for determining the purity of a synthesized, non-volatile organic compound.[1]
1. Objective: To quantify the main compound and detect process-related impurities using a validated RP-HPLC method.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV/Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm) and a secondary wavelength for peak purity analysis.[23]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[24]
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area normalization method (% Purity = (Area of Main Peak / Total Area of All Peaks) x 100).[24]
-
Perform peak purity analysis using the spectral data from the DAD to check for co-eluting impurities.[23]
Protocol 2: UPLC-MS for Rapid Purity Assessment and Impurity Identification
This method is ideal for high-throughput environments and provides mass confirmation of the main peak and any detected impurities.[19]
1. Objective: To achieve rapid purity assessment and obtain mass-to-charge ratio (m/z) data for the primary compound and impurities.
2. UPLC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: 100–1000 m/z.
4. Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable diluent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of ~0.1 mg/mL.[19]
-
Filter the sample through a 0.22 µm syringe filter.
5. Data Analysis:
-
Determine purity based on the UV chromatogram as in the HPLC method.
-
Confirm the identity of the main peak by matching its experimental m/z with the theoretical mass.
-
Tentatively identify impurities based on their m/z values, which can provide clues to their structure (e.g., starting materials, by-products).
Mandatory Visualizations
Experimental Workflow
A systematic workflow is essential for efficient and robust HPLC method development and execution for purity assessment.[25] The following diagram illustrates the key stages involved.
Logical Relationships
Selecting the optimal technique requires a logical evaluation of the compound's properties and the analytical requirements. This decision tree provides a simplified guide for choosing between HPLC and its alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
- 12. teledynelabs.com [teledynelabs.com]
- 13. azom.com [azom.com]
- 14. benchchem.com [benchchem.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Chiral Compound Confusion: Bart explains how SFC is used to purify enantiomers. | Buchi.com [buchi.com]
- 17. aralresearch.com [aralresearch.com]
- 18. cs.purdue.edu [cs.purdue.edu]
- 19. benchchem.com [benchchem.com]
- 20. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: Gas Chromatography GC with Flame-Ionization Detection [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 24. torontech.com [torontech.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to Novel Antifungal and Antimicrobial Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial and antifungal agents. This guide provides an objective comparison of the in vitro efficacy of three promising classes of novel derivatives—Azoles, Oxazolidinones, and Chalcones—against various pathogens. The data presented is compiled from recent studies and is intended to aid researchers in identifying promising candidates for further investigation.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) of novel derivatives compared to established antimicrobial and antifungal agents. A lower MIC value indicates greater potency.
Table 1: Antifungal Activity of Novel Azole Derivatives against Pathogenic Fungi
Novel triazole and tetrazole derivatives have been synthesized to overcome the resistance mechanisms developed against earlier generations of azole antifungals. These compounds primarily act by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.
| Compound/Drug | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Reference |
| Novel Triazoles | ||||
| Luliconazole | 0.0005 - 0.004 | Not Reported | Not Reported | [1] |
| Lanoconazole | ~0.003 (Geometric Mean) | Not Reported | Not Reported | [1] |
| Compound 1a | Not Reported | Not Reported | Not Reported | [2] |
| Compound 1q | Not Reported | Not Reported | Not Reported | [2] |
| Compound 1r | Not Reported | Not Reported | Not Reported | [2] |
| Novel Tetrazoles | ||||
| Compound 13k | ≤0.015 - 0.03 | >16 | ≤0.015 | [3] |
| Compound 13ad | 0.03 | >16 | 0.03 | [3] |
| Standard Drugs | ||||
| Fluconazole | 0.25 - >64 | 8 - 64 | 4 - 16 | [1][4][5] |
| Itraconazole | 0.03 - 1 | 0.125 - 1 | 0.06 - 0.5 | [1] |
| Voriconazole | 0.03 - 0.5 | 0.25 - 1 | 0.03 - 0.125 | [2] |
Table 2: Antibacterial Activity of Novel Oxazolidinone Derivatives against Gram-Positive Bacteria
Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis by binding to the 50S ribosomal subunit. Novel derivatives aim to enhance potency against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
| Compound/Drug | S. aureus (MRSA) (MIC in µg/mL) | S. epidermidis (MRSE) (MIC in µg/mL) | E. faecalis (VRE) (MIC in µg/mL) | Reference |
| Novel Oxazolidinones | ||||
| DuP 721 | 1 - 4 | Not Reported | 4 | [6] |
| Benzoxazinyl-oxazolidinone 16 | <0.5 | <0.5 | <0.5 | [7] |
| Compound 12a | 0.25 - 0.5 | 0.25 | 0.5 | [8] |
| Compound 12b | 0.5 | 0.5 | 1 | [8] |
| Standard Drugs | ||||
| Linezolid | 1 - 4 | 1 - 2 | 1 - 4 | [7][8] |
| Vancomycin | 1 - 2 | 1 - 4 | 1 - 4 | [6] |
| Ciprofloxacin | 0.5 | Not Reported | 2 | [6] |
Table 3: Antimicrobial Activity of Novel Chalcone Derivatives
Chalcones are precursors of flavonoids and exhibit a broad spectrum of biological activities. Synthetic chalcone derivatives are being explored for their potential as novel antibacterial and antifungal agents.
| Compound/Drug | S. aureus (MRSA) (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) | Reference |
| Novel Chalcones | ||||
| O-OH Chalcone | 25 - 50 | Not Reported | Not Reported | [9] |
| M-OH Chalcone | 98.7 ± 43.3 | Not Reported | Not Reported | [9] |
| P-OH Chalcone | 108.7 ± 29.6 | Not Reported | Not Reported | [9] |
| Compound 7c | Not Reported | Not Reported | Potent Activity | [10] |
| Standard Drugs | ||||
| Ciprofloxacin | 0.5 - 64 | Not Reported | Not Applicable | [9] |
| Gentamicin | 1 - 16 | Not Reported | Not Applicable | [9] |
| Fluconazole | Not Applicable | Not Applicable | 1 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
a. Inoculum Preparation:
-
Fungal or bacterial isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria) to obtain fresh, actively growing colonies.
-
A suspension of the microorganism is prepared in a sterile saline or broth solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
The standardized suspension is further diluted in the appropriate test medium (e.g., RPMI-1640 for fungi, Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast).
b. Plate Preparation and Incubation:
-
The novel derivatives and standard drugs are serially diluted (usually 2-fold) in the test medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (microorganism and medium, no drug) and negative (medium only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) and duration (e.g., 24 hours for bacteria, 24-48 hours for fungi).
c. Interpretation:
-
The MIC is determined as the lowest concentration of the compound that causes complete visible inhibition of microbial growth.
Zone of Inhibition (Disk Diffusion) Assay
This method qualitatively assesses the antimicrobial activity of a substance.
a. Inoculum Preparation and Plating:
-
A standardized inoculum is prepared as described for the MIC assay.
-
A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess liquid.
-
The swab is used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
b. Disk Application and Incubation:
-
Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
c. Interpretation:
-
The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Biofilm Disruption Assay
This assay evaluates the ability of a compound to eradicate pre-formed biofilms.
a. Biofilm Formation:
-
A standardized microbial suspension is added to the wells of a 96-well microtiter plate.
-
The plate is incubated for a period sufficient to allow biofilm formation (e.g., 24-48 hours).
-
The planktonic (free-floating) cells are gently removed by washing the wells with a sterile buffer (e.g., phosphate-buffered saline).
b. Treatment and Incubation:
-
Serial dilutions of the test compounds are added to the wells containing the established biofilms.
-
The plate is incubated for a further period (e.g., 24 hours).
c. Quantification:
-
The viability of the remaining biofilm can be quantified using various methods, such as the crystal violet (CV) staining assay (for biomass) or a metabolic activity assay like the XTT assay.
-
For the CV assay, the wells are stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass. A reduction in absorbance compared to the untreated control indicates biofilm disruption.
Mandatory Visualization
Signaling Pathway: Azole Antifungal Mechanism of Action
References
- 1. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship studies of novel tetrazole antifungal agents with potent activity, broad antifungal spectrum and high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jrmds.in [jrmds.in]
- 5. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CDK2 Inhibition by Pyrazole-Based Derivative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of various pyrazole-based derivative compounds on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The data and protocols presented herein are compiled from recent scientific literature to support researchers in the fields of oncology and drug discovery.
Introduction to CDK2 as a Therapeutic Target
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition.[1][2] Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a significant target for the development of novel anticancer therapies.[1][3] The development of potent and selective CDK2 inhibitors is a major focus of current research, with various chemical scaffolds being explored. Among these, pyrazole derivatives have emerged as a promising class of CDK2 inhibitors.[4][5][6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of a selection of pyrazole-based compounds against CDK2. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating higher potency. For context, the activity of Roscovitine, a well-known CDK inhibitor, is also included.
| Compound ID | Structure/Modification | CDK2 IC50 (µM) | Reference |
| Reference | |||
| Roscovitine | Purine analog | 0.99 | [5][7] |
| Series 1 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives | ||
| Compound 4 | 4-(p-tolyl) | 0.75 | [5][7] |
| Compound 5 | 4-(4-methoxyphenyl) | 0.56 | [5][7] |
| Compound 6 | 4-(4-chlorophenyl) | 0.46 | [5][7] |
| Compound 7 | 4-(4-hydroxyphenyl) | 0.77 | [5][7] |
| Compound 10 | 4-(4-(methylsulfonyl)phenyl) | 0.85 | [5][7] |
| Compound 11 | 4-(4-sulfamoylphenyl) | 0.45 | [5][7] |
| Series 2 | Pyrazole derivatives | ||
| Compound 4 | (Structure specified in source) | 3.82 | [6] |
| Compound 7a | (Structure specified in source) | 2.0 | [6] |
| Compound 7d | (Structure specified in source) | 1.47 | [6] |
| Compound 9 | (Structure specified in source) | 0.96 | [6] |
| Series 3 | 3-Aryl Pyrazoles with hydroxamic acid group | ||
| Compound 6b | (Structure specified in source) | 0.82 | [8] |
| Compound 6c | (Structure specified in source) | 1.86 | [8] |
| Compound 6f | (Structure specified in source) | 2.95 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the evaluation of CDK2 inhibitors.
Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][10]
Materials:
-
Recombinant CDK2/Cyclin A2 Kinase
-
ADP-Glo™ Kinase Assay Kit
-
Test inhibitor compounds dissolved in DMSO
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
Substrate (e.g., histone H1)
-
ATP
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in the kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).
-
Add 2 µL of the CDK2/Cyclin A2 enzyme solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[9]
-
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This cell-based assay determines the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)[7]
-
CDK2 inhibitor
-
Complete growth medium
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[12]
-
Inhibitor Treatment: Prepare serial dilutions of the CDK2 inhibitor in the complete growth medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Signal Detection (for CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle and the point of inhibition by the pyrazole derivatives.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Experimental Workflow for CDK2 Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of novel CDK2 inhibitors, from initial biochemical screening to cellular and mechanistic studies.
Caption: General experimental workflow for characterizing a CDK2 inhibitor.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-fluorophenyl Isothiocyanate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-fluorophenyl isothiocyanate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
Key Hazard Summary:
| Hazard Statement | Classification |
| Acute Oral Toxicity | Harmful if swallowed[1] |
| Acute Dermal Toxicity | Harmful in contact with skin[1] |
| Acute Inhalation Toxicity | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation[1] |
This table summarizes the primary hazards associated with this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound. This protocol is based on general best practices for hazardous chemical waste and information from the compound's SDS.
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
2. Waste Collection:
-
Unused Product: The original container with any remaining this compound should be securely sealed.
-
Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, absorbent pads from a spill cleanup, or contaminated labware, must be collected for disposal.
-
Waste Container: Place all waste materials into a designated, properly labeled, and sealed container for hazardous chemical waste. The container should be compatible with the chemical and clearly marked with its contents.
3. Spill Cleanup:
In the event of a spill, follow these steps:
-
Ensure adequate ventilation and wear the appropriate PPE.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1]
-
Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect the absorbed material and place it in the designated hazardous waste container.
4. Final Disposal:
-
Waste containing this compound is classified as hazardous.[1]
-
This waste must be disposed of through an approved waste disposal plant.[1][2]
-
Do not dispose of this chemical down the drain or in regular trash.[2]
-
All disposal activities must be in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-4-fluorophenyl isothiocyanate
Essential Safety and Handling Guide for 2-Bromo-4-fluorophenyl isothiocyanate
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed or in contact with skin.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to offer maximum protection against splashes.[1][4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Inspect gloves for any damage before use. For incidental contact, double-gloving with nitrile gloves is advisable. For direct handling or potential for splashing, heavy-duty neoprene or butyl rubber gloves are recommended.[2][5] Contaminated gloves must be removed and replaced immediately. |
| Body | Chemical-resistant Laboratory Coat | A long-sleeved, fully-fastened lab coat made of a suitable chemical-resistant material is required to protect against skin contact.[1][6] |
| Respiratory | Respirator (if ventilation is inadequate) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] If ventilation is insufficient or there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[8][9] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound.
1. Preparation and Precautionary Measures:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary materials within the fume hood, including the chemical container, spatula, weigh boat, beaker, solvent, and magnetic stir bar.
-
Don the appropriate PPE as detailed in Table 1.
2. Handling and Weighing:
-
Carefully open the container of this compound inside the fume hood to avoid releasing dust.
-
Using a clean spatula, transfer the required amount of the solid chemical onto a weigh boat on a tared analytical balance.
-
Avoid generating dust.[2] If any material is spilled, clean it up immediately following the spill response procedures outlined below.
-
Once weighed, securely close the main chemical container.
3. Dissolution:
-
Carefully add the weighed this compound to the beaker containing the appropriate solvent.
-
Add the chemical slowly to the solvent to prevent splashing.
-
Place the beaker on a magnetic stir plate and add a stir bar to facilitate dissolution.
4. Post-Handling Procedures:
-
Decontaminate the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Carefully remove PPE, starting with the outer gloves (if double-gloving), followed by the lab coat, face shield, and goggles. Remove the inner gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, making sure to hold the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
Prevent the spill from entering drains or waterways.[1]
-
Ventilate the area and wash the spill site after the material has been collected.
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste.[1][10]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to post-handling and emergency responses.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2-BROMOPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]
- 9. 4-氟苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
